Boc-D-Glu-OBzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-30-3 | |
| Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-D-Glu-OBzl for Researchers
This technical guide provides essential information on N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester, commonly referred to as Boc-D-Glu-OBzl. It is a crucial building block in peptide synthesis, particularly for the incorporation of D-glutamic acid residues. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering key data, experimental context, and workflow visualizations.
Core Compound Data
This compound is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the α-carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy makes it a valuable reagent in solid-phase peptide synthesis (SPPS).
| Identifier | Value |
| CAS Number | 34404-30-3[1][2][3][4] |
| Molecular Weight | 337.37 g/mol |
| Empirical Formula | C₁₇H₂₃NO₆ |
| Synonyms | Boc-D-glutamic acid 1-benzyl ester, N-α-t.-Boc-D-glutamic acid α-benzyl ester |
Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of an amino acid residue, such as this compound, onto a growing peptide chain attached to a solid support resin.
Materials and Reagents:
-
Resin (e.g., Merrifield resin) with an attached N-terminally protected amino acid.
-
Boc-protected amino acid (e.g., this compound).
-
Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization agent: Diisopropylethylamine (DIEA) in DCM.
-
Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in N,N-dimethylformamide (DMF).
-
Washing solvents: DCM, DMF, Methanol.
Procedure:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes to allow for better accessibility of the reactive sites.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This exposes the free amine group for the subsequent coupling reaction.
-
Washing: The resin is thoroughly washed with DCM to remove the TFA and the cleaved Boc group.
-
Neutralization: The protonated amine group is neutralized with a solution of DIEA in DCM (typically 5-10% v/v) to prepare it for the coupling reaction. This step is followed by washing with DCM and DMF to remove excess base.
-
Amino Acid Activation and Coupling: The incoming Boc-protected amino acid (e.g., this compound) is pre-activated by reacting it with a coupling agent such as DCC or a mixture of HBTU and HOBt in DMF. The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: After the coupling reaction is complete, the resin is washed extensively with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
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Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all protecting groups (including the benzyl ester on the glutamic acid side chain) are removed simultaneously, typically using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Visualized Workflow: Boc Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the cyclical nature of adding a single Boc-protected amino acid, such as this compound, during solid-phase peptide synthesis.
Caption: Workflow of a single amino acid addition cycle in Boc-SPPS.
This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.
References
Technical Guide: Solubility Profile of Boc-D-Glu-OBzl in DMF and DCM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This information is critical for its application in peptide synthesis, drug discovery, and other areas of chemical research.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble[1] | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Data not available |
Note: The lack of specific quantitative data in literature underscores the importance of the experimental protocol provided in the subsequent section.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound like this compound.[2][3] This method is considered reliable for obtaining equilibrium solubility data.[2]
Objective: To determine the saturation concentration of this compound in DMF and DCM at a controlled temperature.
Materials:
-
This compound (solid)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Dichloromethane (DCM), analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Add a known volume of the respective solvent (DMF or DCM) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
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Workflow for Experimental Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy. The solubility in DMF is especially important as DMF is a common solvent for coupling reactions in SPPS. A typical workflow involving this compound in SPPS is depicted below.
References
Spectroscopic Profile of Boc-D-Glu-OBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a critical building block in peptide synthesis and drug discovery. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a workflow for the spectroscopic analysis of this compound.
Core Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Phenyl-H |
| ~5.12 | s | 2H | -CH₂- (Benzyl) |
| ~5.05 | d | 1H | NH |
| ~4.35 | m | 1H | α-CH |
| ~2.45 | m | 2H | γ-CH₂ |
| ~2.20 | m | 1H | β-CH (diastereotopic) |
| ~2.00 | m | 1H | β-CH (diastereotopic) |
| 1.44 | s | 9H | C(CH₃)₃ (Boc) |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C=O (γ-carboxyl) |
| ~172.0 | C=O (α-carboxyl) |
| ~155.5 | C=O (Boc) |
| ~135.5 | Phenyl C (quaternary) |
| ~128.6 | Phenyl CH |
| ~128.3 | Phenyl CH |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~67.0 | -CH₂- (Benzyl) |
| ~53.0 | α-CH |
| ~30.0 | γ-CH₂ |
| ~28.3 | C(CH₃)₃ (Boc) |
| ~27.5 | β-CH₂ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Amide) |
| ~3030 | Weak | C-H Stretch (Aromatic) |
| ~2980, ~2930 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Benzyl Ester) |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O Stretch (Boc Urethane) |
| ~1510 | Medium | N-H Bend (Amide II) |
| ~1160 | Strong | C-O Stretch (Ester and Boc) |
Sample preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry Data
| m/z Ratio | Ion | Fragmentation Pathway |
| 338.15 | [M+H]⁺ | Molecular ion with protonation. |
| 360.13 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 282.13 | [M-C₄H₉+H]⁺ | Loss of tert-butyl group from the Boc protecting group. |
| 238.10 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
| 108.06 | [C₇H₈O]⁺ | Benzyl alcohol cation from the ester cleavage. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group. |
Ionization method: Electrospray Ionization (ESI).
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
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Use a standard pulse sequence with a 90° pulse angle.
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Set the spectral width to cover the range of -2 to 12 ppm.
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Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to internal standard tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the ESI source in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
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For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 338.15) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Synthesis and Purification of Boc-D-Glu-OBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a crucial protected amino acid derivative in peptide synthesis and pharmaceutical development. This document details both chemical and biocatalytic synthetic approaches, comprehensive purification protocols, and characterization data.
Introduction
This compound is a valuable building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) group protects the α-amino functionality, while the benzyl ester (OBzl) selectively protects the α-carboxylic acid of D-glutamic acid. This orthogonal protection scheme allows for selective deprotection and coupling reactions, which are essential in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The D-configuration is often incorporated into peptidomimetics to enhance metabolic stability and modulate biological activity.
Synthesis of this compound
Two primary routes for the synthesis of this compound are presented: a traditional chemical synthesis and a more recent biocatalytic approach.
Chemical Synthesis
The chemical synthesis of this compound is a two-step process involving the protection of the amino group of D-glutamic acid, followed by the selective esterification of the α-carboxylic acid.
Step 1: N-Boc Protection of D-Glutamic Acid
The first step is the protection of the amino group of D-glutamic acid with di-tert-butyl dicarbonate (Boc)₂O.[2]
Experimental Protocol:
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Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product, N-Boc-D-glutamic acid, with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.[2]
Step 2: Selective α-Benzylation of N-Boc-D-Glutamic Acid
The selective esterification of the α-carboxylic acid can be challenging due to the presence of the γ-carboxylic acid. One common approach involves the use of benzyl bromide in the presence of a suitable base.
Experimental Protocol:
-
Dissolve N-Boc-D-glutamic acid in a suitable solvent such as DMF.
-
Add one equivalent of a non-nucleophilic base, such as cesium carbonate or a hindered amine, and stir for 15-30 minutes at room temperature.
-
Add one equivalent of benzyl bromide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Biocatalytic Synthesis
A greener and more selective alternative for the synthesis of the L-enantiomer has been reported, which can be adapted for the D-enantiomer. This method utilizes an enzyme for the regioselective α-benzylation of N-Boc-glutamic acid.[3]
Experimental Protocol:
-
Incubate N-Boc-D-glutamic acid (17 g/L) with immobilized Alcalase (182 mg) in dry benzyl alcohol (1 mL reaction volume).
-
Maintain the reaction at 50°C overnight with stirring.
-
After the reaction, dilute the mixture with acetonitrile for subsequent purification. This method has been reported to achieve a yield of 81% for the L-enantiomer.
Purification of this compound
The crude product from the synthesis typically requires purification to achieve the high purity (>98%) needed for peptide synthesis. Flash column chromatography and recrystallization are common methods.
Flash Column Chromatography
Experimental Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the product using a gradient of ethyl acetate in hexanes or methanol in chloroform. A typical gradient could be 0-10% methanol in chloroform.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
If the purified product is a solid, recrystallization can be employed for further purification.
Experimental Protocol:
-
Dissolve the this compound in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Synthesis and Purification Summary
| Parameter | Chemical Synthesis | Biocatalytic Synthesis |
| Starting Material | D-Glutamic Acid | N-Boc-D-Glutamic Acid |
| Key Reagents | (Boc)₂O, NaOH, Benzyl Bromide, Base | Immobilized Alcalase, Benzyl Alcohol |
| Reaction Steps | 2 | 1 |
| Reported Yield | Not explicitly stated for the full sequence | 81% (for L-enantiomer) |
| Purification Method | Flash Column Chromatography, Recrystallization | Flash Column Chromatography |
| Purity (HPLC/TLC) | >98% | >98% |
Physicochemical and Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₆ | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 95-99 °C | |
| Optical Rotation [α]²⁵/D | -31.5 to -26.5 ° (c=1 in methanol) | |
| Purity (HPLC) | ≥98% | |
| Storage Temperature | 2-8 °C |
¹H NMR (400 MHz, DMSO-d₆, ppm) of a related compound (cyclo-[L-Phe-L-Glu(OBzl)]): δ 8.24 (s, 1H), 8.09 (s, 1H), 7.44-7.00 (m, 10H), 5.02 (s, 2H), 4.22-4.17 (m, 1H), 3.72-3.67 (m, 1H), 3.15 (d, J=13.3 Hz, 1H), 2.82 (dd, J=4.4, 13.3 Hz, 1H), 1.76-1.66 (m, 2H), 1.32-1.21 (m, 1H), 1.13-1.02 (m, 1H).
¹³C NMR (100 MHz, DMSO-d₆, ppm) of a related compound (cyclo-[L-Phe-L-Glu(OBzl)]): δ 171.9, 166.3, 166.1, 136.2, 135.8, 130.2 (2C), 128.3 (2C), 127.9 (3C), 127.8 (2C), 126.7, 65.2, 55.2, 52.8, 37.9, 28.3, 28.2.
IR: Conforms to structure.
Visualizations
References
The Chirality Advantage: A Technical Guide to D-Amino Acids in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by their inherent susceptibility to enzymatic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the core advantages of utilizing D-amino acids in peptide drug design, focusing on enhanced enzymatic stability, improved bioavailability, modulated receptor interactions, and altered immunogenicity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and visual representations of key concepts to facilitate the rational design of next-generation peptide therapeutics.
Core Advantages of D-Amino Acid Incorporation
The substitution of L-amino acids with their D-enantiomers introduces profound changes in the physicochemical properties of peptides, leading to several therapeutic benefits.
Enhanced Enzymatic Stability
Peptides composed of L-amino acids are readily degraded by proteases, which are stereospecific for L-isomers. The introduction of D-amino acids disrupts this recognition, rendering the peptide bonds resistant to cleavage and significantly extending the peptide's half-life in biological fluids.[1][2] This enhanced stability is a primary driver for the use of D-amino acids in therapeutic peptide design.[3] For instance, a peptide containing D-amino acids at its N- and C-termini was shown to be completely stable in diluted lysosomal and human serum preparations.
Improved Bioavailability and Pharmacokinetics
The increased resistance to proteolysis directly translates to improved bioavailability and a longer in vivo circulation half-life. This allows for less frequent dosing and a more sustained therapeutic effect. For example, an in vivo study in mice demonstrated that a peptide containing D-amino acids exhibited a plasma half-life approximately an order of magnitude longer than a similar all-L-amino acid peptide (36 minutes vs. 2-6 minutes).
Modulated Receptor Binding and Activity
The stereochemistry of amino acids can significantly influence the three-dimensional conformation of a peptide, which is critical for its interaction with biological targets. While a direct swap of all L-amino acids for D-amino acids (an "inverso" peptide) often disrupts binding to the native L-target, strategic single or multiple D-amino acid substitutions can sometimes enhance receptor affinity and selectivity. This is because the D-amino acid can induce a specific turn or secondary structure that is more favorable for receptor binding.
Reduced Immunogenicity
Peptides containing D-amino acids are generally considered to be less immunogenic than their L-counterparts. This is attributed to their inefficient processing and presentation by major histocompatibility complex (MHC) class II molecules, a critical step in initiating a T-cell dependent immune response. By evading the host's immune surveillance, D-peptides have a lower risk of eliciting anti-drug antibodies, which can lead to reduced efficacy and adverse effects.
Quantitative Data Summary
The following tables summarize the quantitative advantages of incorporating D-amino acids into peptide therapeutics based on available literature.
| Peptide/Modification | Matrix | Half-life (L-form) | Half-life (D-form/modified) | Fold Improvement | Reference |
| Model Peptide | Mouse Plasma | 2-6 min | 36 min | ~6-18 | |
| Short L-peptides | Proteinase K | < 4 hours (100% degraded) | > 24 hours (15% remaining) | >6 | |
| Melittin (in polymer conjugate) | Mouse Model | N/A (elicited strong anti-PEG IgG and IgM response) | N/A (did not elicit a significant antibody response) | N/A (Qualitative) |
Table 1: Comparison of Enzymatic Stability and Immunogenicity.
| Peptide/Target | Binding Affinity Metric (L-form) | Binding Affinity Metric (D-form/modified) | Change in Affinity | Reference |
| Antitumor Peptide RDP215 | IC50 (Melanoma cells) ~5 µM | IC50 (Melanoma cells) ~2.5 µM | 2-fold increase | |
| SOAP Peptide vs. S. aureus | MIC 6.2 µM | MIC 3.1 µM | 2-fold increase |
Table 2: Comparison of Biological Activity.
Experimental Protocols
In Vitro Protease Stability Assay
This protocol outlines a general method for assessing the stability of peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of a peptide by a specific protease.
Materials:
-
Test peptide and its D-amino acid analog
-
Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide and its analog in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of the protease in the reaction buffer.
-
Prepare the reaction buffer and quenching solution.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the peptide solution to the reaction buffer to a final desired concentration (e.g., 1 mg/mL).
-
Initiate the reaction by adding the protease solution to a final desired concentration (e.g., 1:100 enzyme to substrate ratio).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a peptide to its receptor using a competitive binding format.
Objective: To determine the inhibitory constant (Ki) of a test peptide for its receptor.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Unlabeled test peptide (competitor).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test peptide in the assay buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the serially diluted unlabeled test peptide to the wells.
-
Add the labeled ligand to all wells (except for non-specific binding control).
-
For non-specific binding control wells, add a high concentration of an unlabeled known ligand.
-
Initiate the binding reaction by adding the receptor membrane suspension to all wells.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
-
Detection:
-
If using a radiolabeled ligand, dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
If using a fluorescently labeled ligand, measure the fluorescence intensity of the filters using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled test peptide.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a peptide in a mouse model.
Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a peptide in mice.
Materials:
-
Test peptide.
-
Vehicle for administration (e.g., saline, PBS).
-
Mice (e.g., C57BL/6 or BALB/c).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Analytical method for quantifying the peptide in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate the mice to the housing conditions for at least one week.
-
Administer the test peptide to the mice via the desired route (e.g., intravenous, subcutaneous, oral).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after dosing, collect blood samples from the mice (e.g., via tail vein, retro-orbital sinus, or cardiac puncture for terminal sampling).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the peptide in plasma.
-
Analyze the plasma samples to determine the concentration of the peptide at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of representative peptide therapeutics that incorporate D-amino acids or are analogs with enhanced stability.
Caption: Signaling pathway of Octreotide, a somatostatin analog.
Caption: Mechanism of action of Gramicidin S.
Experimental Workflows
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Role of Boc and Bzl protecting groups in SPPS
An In-depth Technical Guide on the Role of Boc and Bzl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, provides an efficient methodology for the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support.[1] This approach radically simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1] Central to the success of SPPS is the use of protecting groups, which temporarily shield reactive functional groups on the amino acids to prevent undesirable side reactions and ensure the correct peptide bond formation.[2][3]
The two most dominant strategies in SPPS are defined by the choice of the temporary protecting group for the α-amino (Nα) group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This guide provides a detailed examination of the classical Boc/Bzl strategy, a robust and powerful method that remains highly relevant for the synthesis of complex and "difficult" peptide sequences. In this scheme, the Nα-amino group is temporarily protected by the Boc group, while semi-permanent protection of reactive amino acid side chains is achieved with benzyl (Bzl)-based groups. Although both Boc and Bzl groups are acid-labile, they are cleaved under markedly different acidic strengths, a principle often referred to as "quasi-orthogonality" or graduated lability.
Core Chemistry: The Roles of Boc and Bzl
The fundamental distinction of the Boc/Bzl strategy lies in the differential acid lability of the two main classes of protecting groups employed.
The Nα-Boc Group: Temporary Protection
The tert-butyloxycarbonyl (Boc) group serves as the temporary shield for the Nα-amino group of the incoming amino acid. Its key characteristic is its stability in neutral and basic conditions, but its ready cleavage by moderately strong acids, most commonly trifluoroacetic acid (TFA).
-
Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a highly stable tert-butyl cation. This carbocation is then typically quenched by scavengers present in the reaction mixture to prevent unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine. After deprotection, the newly exposed N-terminal amine is protonated as an ammonium salt, which helps to reduce peptide aggregation by disrupting intermolecular hydrogen bonds.
The Side-Chain Bzl Groups: Semi-Permanent Protection
To prevent side reactions during peptide assembly, the reactive side chains of many amino acids must be protected. In the Boc/Bzl strategy, this is accomplished using various benzyl-based (Bzl) protecting groups, which are considered semi-permanent because they are stable to the repetitive TFA treatments used to remove the Nα-Boc group. Their removal requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which is only used at the final stage of the synthesis.
Examples of common Bzl-based side-chain protecting groups include:
-
Benzyl (Bzl) ethers: For the hydroxyl groups of Serine, Threonine, and Tyrosine.
-
2-Bromobenzyloxycarbonyl (BrZ): An alternative for Tyrosine's phenolic hydroxyl group.
-
2-Chlorobenzzyloxycarbonyl (Z(2-Cl)): For the ε-amino group of Lysine.
-
Benzyl (Bzl) esters: For the carboxyl groups of Aspartic acid and Glutamic acid.
-
Tosyl (Tos): For the guanidinium group of Arginine.
The Boc-SPPS Workflow
The synthesis of a peptide via the Boc/Bzl strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. The overall workflow involves the initial anchoring of the first amino acid to the resin, followed by repetitive cycles of deprotection, neutralization, and coupling, and concludes with a final cleavage step.
Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis.
Quantitative Data Summary
The following table summarizes key quantitative parameters and reagents commonly used in the Boc/Bzl SPPS strategy.
| Parameter | Reagent / Condition | Typical Value / Concentration | Purpose |
| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | Removes the temporary Nα-Boc group. |
| Deprotection Time | 15-30 minutes | Ensures complete removal of the Boc group. | |
| Cation Scavenger (optional) | 0.5% Dithioethane (DTE) | Prevents alkylation of sensitive residues (Trp, Met, Cys). | |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | Neutralizes the N-terminal ammonium salt to a free amine. |
| Amino Acid Coupling | Coupling Reagents | HBTU, BOP, DCC, DIC | Activates the incoming Boc-amino acid for peptide bond formation. |
| Boc-Amino Acid | 2-4 equivalents | Drives the coupling reaction to completion. | |
| Final Cleavage | Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain Bzl groups. |
| Cleavage Conditions | 0 °C, 1-4 hours | Standard conditions for most peptides. | |
| Cation Scavengers | Anisole, p-cresol, thioanisole, DMS | Traps reactive carbocations generated from protecting groups. |
Experimental Protocols
Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. The final cleavage step must be performed by trained personnel using a specialized, dedicated HF apparatus in a well-ventilated fume hood.
Protocol 1: Manual Boc-SPPS Cycle (0.1 mmol scale)
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Place the Boc-amino acid-loaded resin (e.g., 200 mg of Merrifield resin at 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes. Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM (~5 mL). Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (~5 mL). Agitate for 20-30 minutes. Drain the solution.
-
-
Washing: Wash the peptide-resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (~5 mL). Agitate for 1-2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash with DCM (3x).
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in N,N-Dimethylformamide (DMF, ~2 mL).
-
Add DIEA (0.8 mmol, 8 eq) to the vial to activate the amino acid (solution may change color).
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Optional: Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the peptide-resin with DCM (3x) and DMF (3x).
-
Repeat Cycle: The peptide-resin is now ready for the next cycle, starting again from Step 2.
Protocol 2: Final HF Cleavage ("Low-High" HF Procedure)
This two-step procedure is recommended for peptides containing sensitive residues to minimize side reactions.
-
Preparation: Place the dried peptide-resin in a specialized HF reaction vessel. Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide (DMS)).
-
Step 1: Low HF Cleavage:
-
Cool the vessel in a dry ice/acetone bath (-78 °C).
-
Distill a mixture of HF/DMS (typically 1:3 v/v) into the vessel.
-
Allow the reaction to stir at 0 °C for 2-4 hours. This step removes more acid-labile protecting groups (e.g., from Ser, Thr, Tyr) while keeping others intact.
-
Carefully evaporate the HF and DMS under vacuum.
-
-
Step 2: High HF Cleavage:
-
To the resin from the previous step, add a scavenger such as anisole.
-
Cool the reaction vessel again in a dry ice/acetone bath.
-
Distill neat, anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour to cleave the peptide from the resin and remove the remaining Bzl-based groups.
-
-
Work-up:
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the resin and collect the precipitated peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) for purification by reverse-phase HPLC.
-
Common Side Reactions and Mitigation Strategies
Despite its robustness, the harsh acidic conditions of the Boc/Bzl strategy can lead to several side reactions. Understanding and mitigating these is critical for synthesizing high-purity peptides.
Caption: Causes and types of common side reactions in Boc-SPPS.
| Side Reaction | Description | Cause & Conditions | Prevention Strategy |
| Alkylation | The thioether of Met/Cys or indole of Trp is alkylated by reactive carbocations. | Generated from the Boc group (t-butyl cation) during TFA deprotection. | Add scavengers like 0.5% DTE or triisopropylsilane (TIS) to the TFA deprotection solution. |
| Aspartimide Formation | The peptide backbone cyclizes at an Aspartic acid residue, leading to α/β peptide mixtures or piperidide adducts. | Occurs under acidic or basic conditions, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences. | Use β-cyclohexyl ester (OcHex) protection for the Asp side chain instead of the standard benzyl ester. |
| Pyroglutamate (pGlu) Formation | The N-terminal amine of a Gln or Glu residue attacks its own side-chain amide or carboxyl group, forming a cyclic lactam. | Promoted by repetitive TFA deprotection steps or during neutralization. | Minimize the time between neutralization and the subsequent coupling step. Use in-situ neutralization protocols. |
| Diketopiperazine Formation | The free N-terminus of the second amino acid attacks the ester linkage to the resin, cleaving a cyclic dipeptide. | Occurs at the dipeptide stage. Less frequent than in Fmoc-SPPS as the N-terminus is protonated. | Utilize in-situ neutralization protocols to ensure the activated amino acid is present when the amine is deprotonated. |
| Acylium Ion Formation | During HF cleavage, the protonated γ-carboxyl group of Glutamic acid dehydrates to form a reactive acylium ion. | Caused by the strong acid (HF). The ion can cyclize or react with scavengers (e.g., anisole) to form a ketone. | Optimize HF cleavage time and temperature. Use scavengers like p-cresol instead of anisole. |
| Asp-Pro Cleavage | The peptide bond between Aspartic acid and Proline can be cleaved under harsh acidic conditions. | Occurs during the final strong acid (HF) treatment. | Use milder final cleavage conditions if possible (e.g., TFMSA) or reduce HF exposure time. |
Advantages and Disadvantages of the Boc/Bzl Strategy
| Advantages | Disadvantages |
| Robust & Well-Established: A proven and reliable method for a wide range of peptide sequences. | Harsh Final Cleavage: Requires the use of highly hazardous and corrosive anhydrous HF, necessitating specialized equipment. |
| Reduced Aggregation: The protonated state of the N-terminus after each deprotection step disrupts inter-chain hydrogen bonding, which is highly advantageous for synthesizing long or hydrophobic ("difficult") sequences. | Potential for Side-Chain Degradation: The harsh final cleavage conditions can degrade sensitive amino acid residues. |
| Lower Risk of Diketopiperazine: The protonated N-terminus at the dipeptide stage significantly suppresses this common side reaction. | Gradual Deprotection: Repetitive TFA treatment can cause premature, low-level cleavage of acid-labile Bzl-based side-chain protecting groups, potentially lowering final purity and yield. |
| Stable Reagents: Boc-protected amino acids are generally crystalline, stable, and have a long shelf life. | Quasi-Orthogonal System: The reliance on differential acid lability is not a truly orthogonal scheme, which can limit its application for synthesizing complex peptides requiring selective side-chain modifications. |
Conclusion
The Boc/Bzl strategy for Solid-Phase Peptide Synthesis is a cornerstone of peptide chemistry. The Boc group serves as a robust, temporary Nα-protecting group, removed by moderate acid, while Bzl-based groups provide semi-permanent side-chain protection, requiring a much stronger acid for their ultimate removal. This system of graduated acid lability, though demanding due to the use of hazardous reagents like HF, offers significant advantages in mitigating peptide aggregation, making it an indispensable tool for the synthesis of long, hydrophobic, and other challenging peptide sequences. While the milder Fmoc/tBu strategy has gained widespread popularity, a thorough understanding of the chemistry, protocols, and challenges of the Boc/Bzl approach is essential for any researcher or drug development professional, as it remains a powerful and often superior choice for specific, demanding synthetic targets.
References
Stability and Storage of Boc-D-Glu-OBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl). The information presented herein is crucial for maintaining the integrity and purity of this reagent, which is widely used in peptide synthesis and other areas of chemical research. The guidance is based on information from suppliers and general chemical principles governing the stability of its constituent protecting groups.
Introduction
This compound is a protected amino acid derivative essential for the synthesis of peptides and other complex organic molecules.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester (OBzl) protects the α-carboxyl group of D-glutamic acid.[1] The stability of these protecting groups is paramount to ensure the successful outcome of multi-step syntheses. This guide outlines the best practices for the storage and handling of this compound in both solid and solution forms.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and extend the shelf life of this compound. The following tables summarize the recommended storage conditions for the compound in its solid powder form and when dissolved in a solvent.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration | Supplier Recommendations |
| -20°C | Up to 3 years | MedChemExpress[2] |
| 2-8°C | Up to 2 years | MedChemExpress, MySkinRecipes, Sigma-Aldrich[1][2] |
| Room Temperature | Not specified | Chem-Impex suggests keeping it in a dark place and sealed in dry conditions at room temperature. |
Table 2: Storage of this compound in Solution
| Solvent | Storage Temperature | Duration | Supplier Recommendations |
| DMSO | -80°C | Up to 6 months | MedChemExpress, GlpBio |
| DMSO | -20°C | Up to 1 month | MedChemExpress, GlpBio |
Note: It is strongly recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.
Handling and Safety Precautions
Proper handling of this compound is essential for user safety and to maintain the quality of the compound.
Table 3: General Handling and Safety Guidelines
| Aspect | Recommendation | Rationale |
| Appearance | White to off-white powder. | Visual inspection for discoloration can be an initial indicator of potential degradation. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves and eye protection. | To prevent skin and eye irritation. |
| Solubility | Soluble in DMSO and methanol. For DMSO, ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results. | Ensures complete dissolution and accurate concentration measurements. |
| Inert Atmosphere | Store in a dry environment. Some suppliers recommend sealing in a dry place. | To prevent hydrolysis of the ester and potential reactions with moisture. |
| Light Exposure | Store in a dark place. | To prevent potential light-induced degradation. |
Chemical Stability and Potential Degradation Pathways
While specific kinetic stability data for this compound under various conditions is not extensively available in the literature, the stability of the Boc and benzyl ester protecting groups is well-understood. The primary degradation pathways are the cleavage of these protecting groups under non-ideal conditions.
The Boc group is known to be labile to acidic conditions. Exposure to even mild acids can lead to its removal, exposing the free amine. The benzyl ester group is generally stable to acidic conditions used for Boc deprotection but is susceptible to cleavage by strong acids and catalytic hydrogenolysis.
Caption: Potential degradation pathways of this compound via acidic or reductive cleavage of its protecting groups.
Experimental Workflow for Handling
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from receiving the compound to its use in a typical application such as peptide synthesis.
Caption: A typical workflow for the handling and use of this compound in a research setting.
Conclusion
While specific, quantitative stability data for this compound is limited in publicly available literature, a robust understanding of its stability can be derived from the well-documented chemistry of its protecting groups and the storage recommendations provided by various chemical suppliers. Adherence to the storage and handling guidelines outlined in this document—namely, storage at low temperatures (-20°C for long-term solid storage), protection from moisture and light, and proper handling of solutions—is essential for preserving the integrity of this important synthetic building block. For applications requiring the highest purity, it is recommended to use freshly purchased material or to verify the purity of stored material before use.
References
A Technical Guide to High-Purity Boc-D-Glu-OBzl for Peptide Synthesis
Introduction: Boc-D-Glu-OBzl, chemically known as N-α-tert-Butyloxycarbonyl-D-glutamic acid α-benzyl ester, is a critical building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amine and a benzyl ester (Bzl) on the α-carboxyl group, makes it a valuable reagent for the precise incorporation of D-glutamic acid residues into peptide sequences. This is particularly important in the development of peptide-based therapeutics where D-amino acids are used to enhance stability against enzymatic degradation. This guide provides an overview of commercial suppliers, key quality specifications, and a detailed protocol for its application in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Commercial Suppliers and Specifications
High-purity this compound is available from several specialized chemical suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis, minimizing side reactions and ensuring the integrity of the final product. Key quality parameters include purity, typically assessed by TLC or HPLC, and optical rotation.
| Supplier/Brand | Product Name | CAS No. | Purity (Assay) | Molecular Formula | Form | Storage Temp. |
| Sigma-Aldrich (Novabiochem®) | This compound | 34404-30-3 | ≥98% (TLC)[1] | C₁₇H₂₃NO₆[2] | Powder[1] | 2-8°C[1] |
| BroadPharm | BOC-D-GLU(OBZL)-OH | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | -20°C[3] |
| Aapptec | Boc-D-Glu(OBzl)-OH | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | N/A |
| Chem-Impex | Boc-D-Glu(OBzl)-OSu* | 18800-76-5 | ≥99% (HPLC) | C₂₁H₂₆N₂O₈ | White Powder | 0-8°C |
| Santa Cruz Biotechnology | Boc-D-glutamic acid γ-benzyl ester | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | N/A |
| Generic Supplier | Boc D Glu OBzl | 34404-30-3 | 99% | N/A | White Powder | N/A |
Note: The Chem-Impex product is the N-hydroxysuccinimide (OSu) ester, an activated form for coupling, which has a different CAS number and formula.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of D-glutamic acid residues via the Boc/Bzl strategy in SPPS. This method involves the temporary protection of the N-terminal amino group with the Boc group and more permanent protection of side chains with benzyl-based groups. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.
Logical Relationship of Protecting Groups in Boc/Bzl Strategy
The core of the Boc/Bzl synthesis strategy relies on the differential acid lability of the protecting groups. The N-α-Boc group is removed at each cycle, while the side-chain protecting groups (and the resin linkage) remain intact until the final cleavage step.
Caption: Logic of orthogonal deprotection in Boc-SPPS.
Experimental Protocols
The following is a representative manual protocol for the incorporation of this compound into a peptide chain using Boc-SPPS on a PAM (phenylacetamidomethyl) resin. PAM resins offer good stability against TFA during the repeated deprotection steps.
General Boc-SPPS Workflow
The synthesis consists of a repeated cycle of deprotection, neutralization, and coupling, followed by a final cleavage step to liberate the completed peptide.
Caption: Step-by-step workflow for a single cycle in Boc-SPPS.
Detailed Methodologies
1. Resin Preparation:
-
Start with a suitable resin, such as PAM or Merrifield resin, often pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) before initiating the synthesis.
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Perform a short pre-wash (1-2 minutes), drain, and then add a fresh solution for the main deprotection reaction (20-30 minutes) with agitation.
-
This step removes the Boc group, leaving a protonated N-terminal amine (TFA salt).
-
Wash the resin thoroughly with DCM to remove residual TFA.
3. Neutralization:
-
To enable the subsequent coupling reaction, the protonated N-terminal amine must be converted to a free amine.
-
Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.
-
Wash the resin extensively with DCM or DMF to remove excess base.
4. Coupling of this compound:
-
Activation: In a separate vessel, pre-activate the this compound (typically 3 equivalents relative to resin substitution). A common activation method uses DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). Dissolve this compound and HOBt in DMF, then add DIC and allow activation to proceed for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.
-
Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test. A positive test indicates incomplete coupling, and the step should be repeated.
5. Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin thoroughly and dry it under a vacuum.
-
The peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl ester on the D-glutamic acid) are removed simultaneously using a strong acid.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
After cleavage, the crude peptide is precipitated, washed, and ready for purification, typically by HPLC.
References
The Stereochemical Impact of D-Glutamic Acid on Peptide Secondary Structure: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of non-native D-amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological function. This technical guide provides an in-depth analysis of the impact of D-glutamic acid on peptide secondary structure. By altering the chirality at a specific residue, D-glutamic acid introduces significant conformational changes, disrupting canonical structures like alpha-helices and promoting the formation of turns. This guide details the structural consequences, presents key experimental methodologies for synthesis and analysis, and summarizes the observed effects in a structured format to aid researchers in the rational design of novel peptide therapeutics.
Introduction to Chirality in Peptide Structure
Peptides and proteins are naturally synthesized from L-amino acids. The specific sequence of these L-amino acids dictates the local folding into secondary structures, such as α-helices and β-sheets, which are stabilized by a network of hydrogen bonds between backbone amide groups.[1] The chirality of the α-carbon is a fundamental determinant of the allowed backbone dihedral angles (φ and ψ), restricting them to specific regions of the Ramachandran plot that favor right-handed helical structures and parallel/anti-parallel β-sheets.
Introducing a D-amino acid, the enantiomer of its natural L-counterpart, provides a localized reversal of chirality. This modification is a key tool in peptide engineering, often used to increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3] However, the primary structural consequence is a profound alteration of the peptide backbone's conformational preferences, leading to significant changes in the secondary structure.[3][4]
Core Impact of D-Glutamic Acid on Secondary Structures
L-glutamic acid is known to be an α-helix-forming residue. The introduction of its D-enantiomer, D-glutamic acid, forces a local change in the backbone conformation that is incompatible with the canonical right-handed α-helix and can disrupt or induce other structural motifs.
Disruption of α-Helices
The incorporation of a D-amino acid into a peptide sequence that would otherwise form a right-handed α-helix acts as a "helix breaker." A study on an antimicrobial peptide demonstrated that D-amino acid substitutions in the middle of the amino acid sequence disrupted the α-helical structure, leading to a complete loss of activity, whereas substitutions at the termini had little effect on the overall helix. The steric hindrance and altered hydrogen-bonding pattern caused by the D-residue prevent the formation of the regular (i, i+4) hydrogen bonds that define the α-helix. This often results in a kink or a complete break in the helical structure.
Promotion of β-Turns and β-Hairpins
While disruptive to α-helices, D-amino acids are instrumental in promoting the formation of specific types of β-turns. A D-amino acid at the (i+1) or (i+2) position of a turn can stabilize type I' or type II' β-turns, respectively. These turns are crucial elements that connect anti-parallel β-strands, often serving as nucleation sites for the formation of β-hairpins. One foundational study showed that a single D-proline was a critical stabilizing element in a 23-residue peptide, enabling it to adopt a β-hairpin conformation that was absent in the all-L-amino acid control peptide. While not glutamic acid, this highlights the potent effect of D-isomers in directing folding pathways toward turn and sheet structures.
Quantitative Data Summary
The precise quantitative impact of a D-glutamic acid substitution is highly context-dependent, relying on the peptide sequence, solvent conditions, and the position of the substitution. The following table summarizes the generally observed structural effects.
| Peptide Context | D-Glu Position | Primary Structural Impact | Secondary Structure Consequence | Analytical Method(s) |
| Predominantly α-helical sequence | Middle of the helix | Disrupts the (i, i+4) hydrogen bond pattern. Forces backbone dihedral angles into a region disfavored by L-residues. | Induces a kink or break in the helix. Can lead to a transition from helix to random coil locally. | Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) |
| Flexible or turn-prone sequence | Position 2 of a 4-residue turn | Stabilizes a Type I' β-turn conformation. | Promotes the formation of a stable β-turn. | CD, NMR, Molecular Dynamics (MD) |
| Two β-strand forming sequences | In the linker region between strands | Facilitates the formation of a stable β-turn connecting the strands. | Can nucleate the formation of a β-hairpin structure. | CD, NMR, X-ray Crystallography |
| All-L peptide | Any position | Creates a left-handed chiral center. | Can induce a mirror-image secondary structure if multiple D-amino acids are used. | Circular Dichroism (CD) |
Experimental Protocols & Workflows
Determining the structural impact of D-glutamic acid incorporation requires peptide synthesis followed by rigorous biophysical characterization.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing D-amino acids are synthesized using standard chemical methods, most commonly Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first C-terminal L-amino acid to the resin. The amino acid (3 eq) is pre-activated with a coupling agent like HBTU (2.9 eq) and a non-nucleophilic base like DIPEA (6 eq) in DMF. The reaction is monitored for completion using a Kaiser test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. When the sequence calls for D-glutamic acid, an Fmoc-protected D-glutamic acid derivative (e.g., Fmoc-D-Glu(OtBu)-OH) is used in the coupling step.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically done using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Verification: The crude peptide is precipitated in cold diethyl ether, then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS).
Caption: A generalized workflow for synthesizing a peptide containing a D-amino acid via Fmoc-SPPS.
Secondary Structure Analysis
Once purified, the peptide's secondary structure is analyzed using spectroscopic techniques.
Circular Dichroism (CD) Spectroscopy: CD is a widely used method for rapidly assessing the overall secondary structure content of a peptide in solution. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra in the far-UV region (185-240 nm).
-
α-helices show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheets display a negative band around 217 nm and a positive band near 195 nm.
-
Random coils are characterized by a strong negative band near 198 nm. A peptide containing a D-amino acid that adopts a left-handed helix will show an inverted CD spectrum compared to its right-handed L-amino acid counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. Through-bond (e.g., COSY, TOCSY) and through-space (NOESY) experiments can be used to assign proton resonances and determine short-range inter-proton distances. These distance restraints, along with dihedral angle information, are used to calculate a three-dimensional structure of the peptide in solution. NMR is particularly powerful for identifying the precise location of turns and kinks induced by the D-glutamic acid residue.
Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to model the conformational dynamics of a peptide over time. These simulations can provide insights into the conformational preferences and stability of peptides containing D-amino acids, complementing experimental data by exploring the energy landscape of different folded states.
Caption: An integrated workflow combining experimental and computational methods for structural analysis.
Logical Impact of D-Glutamic Acid on an α-Helix
The diagram below illustrates the logical consequence of substituting an L-amino acid with a D-amino acid within a right-handed α-helix.
Caption: The causal chain from D-amino acid substitution to the disruption of an α-helical structure.
Conclusion
The strategic incorporation of D-glutamic acid is a potent tool for peptide secondary structure modification. It reliably disrupts right-handed α-helical structures and can be used to engineer stable β-turns and β-hairpins. For researchers in drug development, this allows for the design of peptides with enhanced proteolytic stability and novel conformations capable of accessing new binding targets or exhibiting improved therapeutic properties. A thorough understanding of its stereochemical effects, combined with the experimental and computational workflows outlined in this guide, is essential for the rational design of next-generation peptide-based therapeutics.
References
- 1. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: HATU and HBTU as Coupling Reagents for Boc-D-Glu-OBzl in Peptide Synthesis
Introduction
Peptide synthesis is a fundamental process in biochemical research and drug development, enabling the creation of custom peptides for a vast range of applications. The formation of the amide bond between amino acids, known as peptide coupling, is the central reaction in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The success of this step is highly dependent on the choice of coupling reagent, which activates the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another.[1]
This document focuses on the use of two popular aminium-based coupling reagents, HATU and HBTU , for the incorporation of N-α-Boc-protected D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl).[2] The selection of an appropriate coupling reagent is especially critical for sterically hindered or aggregation-prone sequences to ensure high coupling efficiency, minimize side reactions, and prevent racemization.
Reagent Profiles and Mechanism of Action
Both HATU and HBTU belong to the guanidinium/aminium salt class of coupling reagents. They function by reacting with the carboxyl group of an N-protected amino acid to form a highly reactive active ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU is recognized as one of the most efficient coupling reagents available. Its enhanced reactivity is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive than its HOBt-based counterpart. This leads to faster reaction times and higher yields, particularly for difficult or sterically hindered couplings. Due to its high reactivity, HATU is often the reagent of choice for minimizing epimerization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU is a widely used and effective coupling reagent that incorporates a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester from HATU, which can result in slower reaction kinetics. Despite this, HBTU is a robust and more cost-effective option for many standard peptide synthesis applications, demonstrating good yields and reliable performance. It is particularly effective at reducing side reactions and, like HATU, should be used in equimolar amounts relative to the carboxylic acid to avoid potential guanidinylation of the N-terminal amine.
Data Presentation: Comparative Performance
While both reagents are highly effective, HATU generally provides superior performance, especially in challenging contexts such as synthesizing long peptides or coupling sterically hindered amino acids.
| Parameter | HATU | HBTU | References |
| Key Moiety | 7-Azabenzotriazole (HOAt) | 1-Hydroxybenzotriazole (HOBt) | |
| Coupling Efficiency | Excellent, especially for hindered couplings | High, but generally lower than HATU | |
| Reaction Speed | Faster | Slower | |
| Purity | Generally higher purity observed | Good purity, may have more deletion products in difficult sequences | |
| Epimerization Risk | Lower risk | Higher risk compared to HATU | |
| Side Reactions | Can cause N-terminal guanidinylation if used in excess | Can cause N-terminal guanidinylation if used in excess | |
| Cost | Higher | More cost-effective |
Experimental Protocols
The following are generalized protocols for the coupling of this compound using HATU or HBTU in a manual Boc-SPPS workflow. It is assumed that synthesis is proceeding on a pre-loaded resin (e.g., PAM or Merrifield resin) and the previous amino acid has been successfully coupled and deprotected.
Protocol 1: Coupling with HATU
This protocol is optimized for challenging couplings where high efficiency and minimal side reactions are critical.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reagents for Boc deprotection (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)
-
Reagents for Kaiser test or other amine test
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF.
-
Perform Boc deprotection of the N-terminal amino acid using 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes to neutralize the protonated N-terminal amine.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Pre-activation of this compound:
-
In a separate, clean, and dry reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete after the initial time, the step can be repeated with a fresh solution of activated amino acid ("double coupling").
-
Once complete, wash the resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: Coupling with HBTU
This protocol provides a robust and cost-effective method for incorporating this compound.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
DIPEA or N-Methylmorpholine (NMM)
-
DMF, peptide synthesis grade
-
DCM
-
Reagents for Boc deprotection (e.g., 25-50% TFA in DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from the HATU protocol for resin swelling, Boc deprotection, and neutralization.
-
-
Coupling Reaction (In-situ Activation):
-
To the neutralized and washed peptide-resin, add a solution of this compound (2-3 equivalents) in DMF.
-
In a separate vial, prepare a stock solution of HBTU in DMF (e.g., 0.5 M).
-
Add HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature.
-
-
Reaction Time and Monitoring:
-
Allow the coupling reaction to proceed for 30-90 minutes. HBTU reactions are typically fast but may require more time for hindered residues.
-
Monitor the reaction progress with the Kaiser test.
-
If the reaction is sluggish, a second coupling may be necessary.
-
-
Final Washing:
-
Upon completion (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3-5x) to ensure all soluble byproducts are removed. The resin is ready for the next synthesis cycle.
-
References
Application Notes and Protocols for the Boc Deprotection of Boc-D-Glu-OBzl using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-Glu-OBzl using trifluoroacetic acid (TFA). This procedure is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and volatility, which simplifies product isolation. This compound is a common building block where the α-amino group is protected by Boc and the γ-carboxylic acid is protected as a benzyl ester. The selective removal of the Boc group is crucial for subsequent peptide coupling reactions. A key consideration in this process is the stability of the benzyl ester, which is generally stable to the acidic conditions required for Boc removal, allowing for orthogonal deprotection strategies.
Reaction Mechanism
The TFA-mediated deprotection of the Boc group proceeds through an acid-catalyzed cleavage mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.
The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions. However, for a simple substrate like this compound, the use of scavengers is typically not necessary.
Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
This section provides a detailed protocol for the Boc deprotection of this compound in solution.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA can be varied, but a common condition is a 1:1 mixture of TFA and DCM (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (for isolation of the free amine): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining TFA. Check the pH of the aqueous layer to ensure it is basic. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, H-D-Glu-OBzl.
-
Work-up (for isolation of the TFA salt): a. Concentrate the reaction mixture in vacuo. b. To remove residual TFA, co-evaporate the residue with a solvent like DCM or toluene several times. c. The resulting TFA salt can often be used in the next step without further purification.
Experimental workflow for Boc deprotection.
Data Presentation
The following table summarizes typical reaction conditions for the TFA-mediated Boc deprotection of glutamic acid derivatives. While specific quantitative data for this compound is limited in the literature, the reaction is generally reported to proceed in high to quantitative yields.
| Substrate | TFA Concentration | Solvent | Temperature | Time | Yield | Reference |
| Boc-L-Glu(Z)-Me | ~20% (v/v) | DCM | 0 °C to RT | Not Specified | Quantitative | [1] |
| General N-Boc Amine | 50% (v/v) | DCM | RT | 30 min | ~100% | |
| Peptide Synthesis Intermediate | Neat TFA | - | RT | 2 min | Not Specified | |
| General Procedure | Equal volume to solvent | DCM or DCM/MeOH | 0 °C to RT | Until completion | Quantitative | [1] |
| Multi-step Synthesis | Not Specified | Not Specified | Not Specified | Not Specified | 80-96% (deprotection step) | [2] |
| Multi-step Synthesis | Not Specified | Not Specified | Not Specified | Not Specified | 56% (over two steps including deprotection) | [2] |
Note: The Z (benzyloxycarbonyl) group is structurally and electronically similar to the benzyl ester and serves as a good proxy for estimating reaction conditions and outcomes.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis shows remaining starting material, the reaction time can be extended, or a higher concentration of TFA may be used. Ensure that the starting material and reagents are of good quality and anhydrous conditions are maintained.
-
Side Reactions: While the benzyl ester is generally stable, prolonged exposure to strong TFA concentrations or elevated temperatures could potentially lead to its cleavage. It is advisable to perform the reaction at room temperature or below and monitor its progress closely.
-
Work-up Issues: The deprotected product, especially the free amine, may have some water solubility. Ensure efficient extraction during the work-up. If the TFA salt is oily, co-evaporation with an appropriate solvent can help in obtaining a solid or semi-solid product.
Safety:
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates carbon dioxide gas, so it should not be performed in a sealed vessel.
References
Application Notes and Protocols for Final Cleavage of Peptides Containing Boc-D-Glu-OBzl from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final cleavage of a peptide from the solid support resin is a critical step in Boc-based solid-phase peptide synthesis (SPPS). This process involves the removal of the N-terminal Boc protecting group, cleavage of the peptide from the resin, and simultaneous removal of side-chain protecting groups. For peptides containing the Boc-D-Glu-OBzl residue, particular care must be taken to minimize side reactions associated with the benzyl ester protecting group of the glutamic acid side chain. This document provides detailed protocols and application notes for the efficient and high-purity cleavage of such peptides from common resins like Merrifield and MBHA.
The most prevalent method for the final cleavage in Boc/Bzl chemistry is the use of strong acids, primarily anhydrous hydrogen fluoride (HF).[1][2] Alternative, less hazardous strong acids such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also employed.[1][3] The choice of cleavage reagent and the composition of the "cleavage cocktail," which includes scavengers to trap reactive carbocations generated during the process, are crucial for obtaining a high yield of the desired peptide with minimal side products.[4]
For peptides containing acid-labile side-chain protecting groups like Boc and benzyl esters, cleavage conditions must be carefully controlled. Specifically for Glu(OBzl), cleavage at reduced temperatures (0–5 °C) is recommended to minimize side reactions such as the formation of aspartimide-like structures and anisylation of the glutamic acid side chain. The "low-high" HF cleavage procedure is often preferred as it involves a milder initial deprotection step to remove more labile groups before the final, stronger acid treatment to cleave the peptide from the resin.
Key Considerations for Cleavage
-
Resin Type: The choice of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) dictates the specific cleavage conditions required.
-
Amino Acid Composition: The presence of sensitive residues such as Trp, Met, Cys, and Tyr requires the addition of specific scavengers to the cleavage cocktail to prevent alkylation and other side reactions.
-
Temperature Control: Maintaining low temperatures during cleavage is critical to suppress acid-catalyzed side reactions.
-
Scavengers: A cocktail of scavengers is essential to quench reactive cationic species generated from the cleavage of protecting groups and the resin linker. Common scavengers include anisole, p-cresol, thioanisole, and 1,2-ethanedithiol (EDT).
Data Presentation: Cleavage Cocktails and Conditions
The following table summarizes common cleavage reagents and cocktails used for the final deprotection and cleavage of peptides containing this compound from the resin.
| Cleavage Method | Reagent Composition | Temperature | Duration | Target Resin | Key Considerations & Scavengers |
| Standard HF Cleavage | Anhydrous HF/Anisole (9:1 v/v) | 0–5 °C | 30–60 min | Merrifield, MBHA | For peptides with Arg(Tos), longer times may be needed. |
| "Low-High" HF Cleavage | Low HF: HF/DMS/p-cresol (25:65:10 v/v/v) | 0 °C | 2 hours | Merrifield, MBHA | Minimizes side reactions by removing labile groups first. |
| High HF: Anhydrous HF/p-cresol (9:1 v/v) | 0 °C | 30–60 min | Cleaves the peptide from the resin and removes remaining protecting groups. | ||
| TFMSA Cleavage | TFMSA/TFA/Thioanisole/EDT | 0 °C to RT | 30–60 min | Merrifield, MBHA | An alternative to HF, but products may be hygroscopic. |
| TMSOTf Cleavage | TMSOTf/TFA/Thiocresol/EDT | 0 °C | 1–2 hours | Merrifield, MBHA | Produces fewer side reactions and less hygroscopic products than TFMSA. |
| HBr/TFA Cleavage | 30% HBr in Acetic Acid/TFA/Pentamethylbenzene/Thioanisole | Room Temp | 60–90 min | MBHA | N-terminal Boc group should be removed prior to cleavage. |
DMS: Dimethyl sulfide, EDT: 1,2-ethanedithiol, TFA: Trifluoroacetic acid, TFMSA: Trifluoromethanesulfonic acid, TMSOTf: Trimethylsilyl trifluoromethanesulfonate.
Experimental Protocols
Protocol 1: "Low-High" HF Cleavage of a Peptide from Merrifield Resin
This two-step procedure is recommended to minimize side reactions, especially for peptides containing sensitive residues.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 1 g) in the reaction vessel of the HF apparatus. Add p-cresol (1.0 mL) as a scavenger.
-
"Low HF" Step:
-
Cool the reaction vessel to 0 °C.
-
Introduce a pre-cooled mixture of HF/DMS (25:65 v/v) into the reaction vessel.
-
Stir the mixture at 0 °C for 2 hours. This step removes the Boc group and other labile side-chain protecting groups.
-
Remove the HF and DMS by evaporation under a stream of nitrogen or under vacuum at 0 °C.
-
-
"High HF" Step:
-
To the resin, add fresh p-cresol (1.0 mL).
-
Cool the reaction vessel to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL).
-
Stir the mixture at 0 °C for 1 hour to cleave the peptide from the resin.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide precipitate by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the peptide under vacuum.
-
Protocol 2: TMSOTf Cleavage of a Peptide from MBHA Resin
This protocol offers a less hazardous alternative to HF cleavage.
Materials:
-
Peptide-resin
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Thiocresol
-
1,2-ethanedithiol (EDT) (if Trp is present)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 1 g) in a round-bottom flask with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage mixture by combining TMSOTf (1.8 mL), TFA (7.0 mL), and thiocresol (1.2 mL). If the peptide contains Tryptophan, add EDT (1.2 mL). Cool the mixture in an ice bath.
-
Cleavage Reaction:
-
Cool the flask containing the peptide-resin to 0 °C in an ice bath.
-
Add the chilled cleavage cocktail to the resin.
-
Stir the mixture at 0 °C for 1 to 2 hours.
-
-
Work-up:
-
Filter the resin using a fine sintered glass funnel and wash it with a small amount of TFA.
-
Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.
-
If precipitation is slow, store the mixture at 4 °C overnight.
-
Collect the peptide by filtration through a fine sintered glass funnel.
-
Wash the crude peptide with cold ether to remove scavengers.
-
Dry the peptide under vacuum.
-
Visualizations
Experimental Workflow for "Low-High" HF Cleavage
References
Application Notes and Protocols: The Role of Boc-D-Glu-OBzl in the Synthesis of GLP-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity.[1][2] Native GLP-1 has a very short biological half-life, which has driven the development of long-acting analogs like Liraglutide and Semaglutide.[3] A key strategy to prolong their action involves the attachment of a fatty acid side chain to a lysine residue, often via a glutamic acid spacer.[4] This modification enhances binding to serum albumin, reducing renal clearance.
The protected amino acid derivative Boc-D-Glu-OBzl (N-α-tert-butyloxycarbonyl-D-glutamic acid-γ-benzyl ester) is a critical building block in this process. Its 'D' stereochemistry can confer resistance to enzymatic degradation, while the orthogonal protecting groups—the acid-labile Boc group on the α-amino group and the hydrogenolysis-labile benzyl ester (OBzl) on the γ-carboxyl group—allow for precise, controlled incorporation into the fatty acid-spacer moiety before its conjugation to the peptide backbone. These notes provide an overview of the GLP-1 signaling pathway and detailed protocols for the synthesis of GLP-1 analogs, highlighting the application of glutamic acid-based linkers.
GLP-1 Receptor Signaling Pathway
GLP-1 analogs exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). Upon agonist binding, the receptor initiates several intracellular signaling cascades, primarily in pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion. The predominant pathway involves the coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac. Evidence also suggests coupling to Gαq proteins and β-arrestin recruitment, which can influence receptor internalization and other downstream effects.
Application of this compound in Side-Chain Synthesis
The synthesis of GLP-1 analogs like Liraglutide and Semaglutide involves the acylation of a specific lysine residue (e.g., Lys26) with a fatty acid-glutamic acid construct. This compound is an ideal starting material for preparing this activated side chain in a separate solution-phase synthesis. The 'D' configuration is a non-native stereoisomer, which can protect the surrounding peptide bonds from proteolytic cleavage.
The synthesis strategy involves:
-
Solution-Phase Synthesis : The free α-amino group of the fatty acid is coupled to the γ-carboxyl group of this compound.
-
Activation : The α-carboxyl group of the resulting construct is then activated, often as an N-hydroxysuccinimide (OSu) ester, to facilitate efficient coupling to the peptide. An example of such an activated side chain is Palmitoyl-Glu(OSu)-OtBu.
-
On-Resin Coupling : The activated side chain is then coupled to the deprotected ε-amino group of the target lysine residue on the solid-phase resin.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 34404-30-3 | |
| Molecular Formula | C₁₇H₂₃NO₆ | |
| Molecular Weight | 337.37 g/mol | |
| α-Amino Protecting Group | Boc (tert-butyloxycarbonyl) | |
| γ-Carboxyl Protecting Group | OBzl (Benzyl ester) | |
| Primary Application | Protected amino acid for peptide synthesis |
Experimental Protocols
The following protocols outline a general workflow for the synthesis of a GLP-1 analog using a Boc-based Solid-Phase Peptide Synthesis (SPPS) strategy.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of Peptide Backbone
This protocol describes a single cycle for the addition of one amino acid. The cycle is repeated until the full peptide backbone is assembled.
-
Resin Swelling : Swell the starting resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection :
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization :
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5-10 minutes and drain. Repeat once.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling :
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and an activating agent like HOBt (1-hydroxybenzotriazole) (3 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) (3 eq.) dissolved in DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing :
-
Monitor reaction completion using a qualitative method like the ninhydrin (Kaiser) test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: On-Resin Side-Chain Acylation
This protocol describes the attachment of the pre-synthesized fatty acid-glutamic acid side chain to the ε-amino group of a lysine residue.
-
Selective Deprotection : If an orthogonal protecting group (e.g., Fmoc or Alloc) was used for the target lysine's side chain, remove it now using its specific deprotection conditions (e.g., piperidine in DMF for Fmoc).
-
Coupling Reaction :
-
Dissolve the activated side chain (e.g., Palmitoyl-Glu(OSu)-OtBu) (3-5 eq.) and DIEA (5-10 eq.) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the mixture overnight at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.
Protocol 3: Peptide Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the solid support and removes all remaining side-chain protecting groups (e.g., Bzl, OtBu).
-
Preparation : Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage :
-
Caution : Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Cool the reaction vessel to 0°C in an ice/salt bath.
-
Add a scavenger cocktail (e.g., p-cresol) to the resin.
-
Distill liquid HF (approx. 10 mL/g of resin) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
Work-up :
-
Evaporate the HF under a stream of nitrogen followed by a high vacuum.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash it thoroughly with cold diethyl ether.
-
Dissolve the crude peptide in an aqueous solvent (e.g., 10-50% acetic acid) and lyophilize.
-
Protocol 4: Purification and Analysis
The crude peptide requires purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification :
-
Dissolve the lyophilized crude peptide in an appropriate buffer.
-
Perform preparative RP-HPLC using a C18 or C8 column.
-
Use a gradient of acetonitrile in water with an ion-pairing agent like TFA (0.1%) or an alkaline buffer system, which can be beneficial for lipopeptides.
-
-
Analysis and Pooling :
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired product.
-
Pool the fractions with the required purity (typically >98%).
-
-
Final Preparation : Lyophilize the pooled fractions to obtain the final purified peptide.
Synthesis and Purification Workflow
The overall process from resin to purified GLP-1 analog involves a sequence of synthesis, cleavage, and purification steps, each contributing to the final yield and purity of the product.
Data Presentation
The synthesis and purification of long, modified peptides like GLP-1 analogs is a multi-step process where purity is incrementally increased. Crude products after cleavage often contain numerous impurities from incomplete reactions or side reactions. A multi-step purification is often required to achieve the high purity mandated for therapeutic use.
Table 2: Illustrative Purity and Yield Data for a GLP-1 Analog
| Stage | Typical Purity (%) | Typical Overall Yield (%) | Method of Analysis |
| Crude Peptide (Post-Cleavage) | 20 - 60% | N/A | Analytical RP-HPLC |
| After 1st HPLC Purification | 85 - 95% | 20 - 40% | Analytical RP-HPLC |
| After 2nd HPLC Purification (Polishing) | > 99.0% | 10 - 25% | Analytical RP-HPLC, MS |
| Note: Values are illustrative and can vary significantly based on the specific sequence, synthesis strategy, and purification conditions. |
Conclusion
The chemical synthesis of complex therapeutic peptides like GLP-1 analogs is a challenging yet well-established field. The use of specialized protected amino acids, such as this compound, is fundamental for creating the advanced molecular architectures required for long-acting drug profiles. By enabling the construction of stable, albumin-binding side chains, these reagents are indispensable tools for drug development professionals. The protocols and workflows detailed herein provide a foundational guide for the synthesis, purification, and analysis of these important biotherapeutics.
References
Enhancing Peptide Stability: Application of Boc-D-Glu-OBzl in Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The inherent enzymatic instability of peptides is a significant hurdle in the development of peptide-based therapeutics, limiting their in vivo half-life and oral bioavailability. A key strategy to overcome this is the incorporation of non-natural D-amino acids into the peptide sequence. The use of N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester (Boc-D-Glu-OBzl) in Boc/Bzl solid-phase peptide synthesis (SPPS) provides a robust method for introducing D-glutamic acid, thereby enhancing the resulting peptide's resistance to proteolytic degradation.
Introduction
Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases. The stereospecificity of these enzymes means they are generally unable to efficiently hydrolyze peptide bonds involving D-amino acid residues.[1][2] This resistance is primarily attributed to steric hindrance, where the altered stereochemistry at the α-carbon of the D-amino acid prevents the peptide from fitting correctly into the active site of the protease.[3] By strategically replacing an L-glutamic acid residue with its D-enantiomer using this compound, the metabolic stability of the peptide can be significantly increased.
Data Presentation: Enhanced Enzymatic Stability
| Peptide | Modification | Incubation Time (hours) | Degradation in Human Serum (%) |
| RDP215 | All L-amino acids | 4 | > 50% |
| 9D-RDP215 | Contains D-Phe and D-Arg | 4 | No significant degradation |
This data is representative of the enhanced stability conferred by D-amino acid substitution and is based on findings from a study on the antitumor peptide RDP215.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Boc/Bzl SPPS for incorporating a this compound residue into a peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylpolystyrene)
-
Boc-protected L-amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Attachment:
-
Couple the C-terminal Boc-protected amino acid to the resin using an appropriate method, such as the cesium salt method.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Filter and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove TFA and the cleaved Boc group.
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 10 minutes.
-
Filter and wash the resin with DMF (5x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and allow for pre-activation for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (will be negative for the N-terminal proline). A negative test indicates complete coupling. If the coupling is incomplete, a second coupling can be performed.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Transfer the dried peptide-resin to a specialized HF or TFMSA cleavage apparatus.
-
Add the cleavage cocktail (e.g., HF/anisole 9:1 v/v) and stir at 0°C for 1-2 hours.
-
Evaporate the cleavage reagent under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether several times and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Protocol 2: Enzymatic Stability Assay
This protocol describes a general method for assessing the enzymatic stability of a peptide in a biological matrix like human serum or in the presence of specific proteases.
Materials:
-
Purified L-amino acid peptide (control)
-
Purified D-amino acid-containing peptide
-
Human serum or specific protease (e.g., trypsin, chymotrypsin, pepsin)
-
Phosphate-buffered saline (PBS) or appropriate enzyme buffer
-
Trifluoroacetic acid (TFA) or other quenching agent
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the L- and D-peptides in an appropriate solvent (e.g., water or PBS).
-
If using a specific protease, prepare a stock solution in its recommended buffer. Human serum can typically be used directly.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with either human serum or the protease solution to a final desired concentration (e.g., 0.1 mg/mL peptide).
-
Incubate the tubes at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Quenching the Reaction:
-
Immediately add an equal volume of a quenching solution (e.g., 1% TFA in water) to the aliquot to stop the enzymatic reaction.
-
Centrifuge the samples to pellet any precipitated proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant of each quenched sample by RP-HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a characteristic wavelength for the peptide (typically 214 or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of each peptide.
-
Visualizations
Caption: Workflow for Boc-SPPS of a peptide containing this compound.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sterically Hindered D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered D-amino acids into peptide sequences is a valuable strategy in drug design and development. These modifications can enhance peptide stability against enzymatic degradation, constrain peptide conformation to improve receptor binding and selectivity, and fine-tune pharmacokinetic properties. However, the bulky nature of these amino acids presents significant challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete couplings, low yields, and racemization.
This document provides detailed application notes and protocols to address these challenges, enabling the successful incorporation of sterically hindered D-amino acids. We will discuss the selection of appropriate coupling reagents, optimized reaction conditions, and troubleshooting strategies.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of commonly used coupling reagents in this context. While quantitative data is highly sequence-dependent, this table provides a comparative overview to guide reagent selection.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Suitability for Sterically Hindered Residues | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC/HOBt, DIC/HOAt, DIC/Oxyma | Moderate to High | Fair to Good | Cost-effective, low racemization with additives.[1] | Can form unreactive N-acylurea byproducts; DCC produces an insoluble urea byproduct.[1][2] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Very High | Good to Excellent | High coupling efficiency, rapid reactions.[2] PyAOP is effective for N-methyl amino acids.[2] | BOP produces a carcinogenic byproduct. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, TOTT, COMU | High to Very High | Good to Excellent | High efficiency, soluble byproducts. HATU is generally superior to HBTU for difficult sequences. TOTT shows good results with lower racemization. COMU is a safer and highly efficient alternative. | Can cause guanidinylation of the N-terminus if not pre-activated. |
Experimental Protocols
Protocol 1: Manual SPPS of a Peptide Containing a Sterically Hindered D-Amino Acid using HATU
This protocol describes the manual synthesis of a peptide incorporating a sterically hindered D-amino acid on a 0.1 mmol scale using Fmoc/tBu strategy.
1. Resin Preparation:
-
Place 0.1 mmol of a suitable Rink Amide resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free amine.
3. Coupling of the Sterically Hindered D-Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected sterically hindered D-amino acid (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
4. Capping (Optional but Recommended for Difficult Couplings):
-
If the Kaiser test is positive after the coupling step, cap the unreacted amines to prevent the formation of deletion peptides.
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:1:3).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 1 min).
5. Chain Elongation:
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Protocol 2: Microwave-Assisted SPPS for Rapid Incorporation of Sterically Hindered D-Amino Acids
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids. This protocol is designed for an automated microwave peptide synthesizer.
1. Reagents and Setup:
-
Resin: Rink Amide ProTide™ LL resin.
-
Amino Acids: 0.2 M solutions of Fmoc-amino acids in DMF.
-
Activator: 0.5 M HATU in DMF.
-
Activator Base: 2 M DIPEA in NMP.
-
Deprotection: 20% piperidine in DMF.
2. Synthesis Cycle:
-
Deprotection:
-
Microwave power: 35 W
-
Temperature: 75°C
-
Time: 3 minutes
-
-
Washing: DMF (4 times)
-
Coupling of Sterically Hindered D-Amino Acid:
-
Add 5 equivalents of the Fmoc-protected sterically hindered D-amino acid, 5 equivalents of HATU, and 10 equivalents of DIPEA.
-
Microwave power: 25 W
-
Temperature: 75°C (Note: For amino acids prone to racemization like Cys and His, a lower temperature of 50°C is recommended).
-
Time: 5-10 minutes (A double coupling can be programmed for particularly difficult residues).
-
-
Washing: DMF (4 times)
3. Cleavage and Purification:
-
Follow steps 6 and 7 from Protocol 1.
Mandatory Visualization
Caption: General workflow for SPPS incorporating a sterically hindered D-amino acid.
Caption: Decision tree for troubleshooting difficult couplings of sterically hindered D-amino acids.
Caption: Simplified diagram of amino acid activation by a uronium/aminium coupling reagent.
References
Application Notes and Protocols for Boc-D-Glu-OBzl in the Development of Neuroactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-D-Glu-OBzl, a protected form of D-glutamic acid, is a key building block for the synthesis of neuroactive peptides with improved metabolic stability, receptor affinity, and novel pharmacological profiles. D-amino acids, including D-glutamate, are known to play significant roles in the central nervous system (CNS), often by interacting with excitatory amino acid receptors such as the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of neuroactive peptides and their subsequent biological evaluation.
Rationale for Incorporating D-Glutamate into Neuroactive Peptides
L-glutamate is the primary excitatory neurotransmitter in the mammalian CNS, activating both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.[3][4] Dysregulation of glutamate signaling is implicated in various neurological disorders, making glutamate receptors key therapeutic targets.[5] The substitution of L-glutamate with its D-enantiomer can confer several advantages:
-
Increased Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, leading to a longer in vivo half-life.
-
Altered Receptor Pharmacology: The change in stereochemistry at the glutamate residue can alter the peptide's binding affinity and selectivity for different glutamate receptor subtypes, potentially converting an agonist into an antagonist or modulating its potency.
-
Novel Conformational Constraints: The presence of a D-amino acid can induce unique conformational constraints in the peptide backbone, which may lead to enhanced receptor binding and improved biological activity.
A notable example is the neuroprotective tripeptide Gly-Pro-Glu (GPE), where analogues with D-glutamate have been synthesized and evaluated for their effects on NMDA receptor binding and neuroprotective activity.
Data Presentation: Structure-Activity Relationship of GPE Analogs
The following table summarizes hypothetical, yet representative, quantitative data for a series of GPE analogs, illustrating the impact of modifying the glutamate residue on NMDA receptor binding and neuroprotective effects.
| Compound ID | Sequence | NMDA Receptor Binding Affinity (Kᵢ, nM) | Neuroprotection Assay (% Neuronal Survival vs. Glutamate-induced Excitotoxicity) |
| 1 | Gly-Pro-L-Glu | 550 | 15% |
| 2 | Gly-Pro-D-Glu | 800 | 45% |
| 3 | Gly-Pro-L-Asp | 1200 | 10% |
| 4 | Gly-Pro-D-Asp | 1500 | 30% |
This data is illustrative and serves to demonstrate the type of quantitative comparisons that are central to the drug development process.
Experimental Protocols
I. Solid-Phase Synthesis of a D-Glutamate Containing Neuropeptide (e.g., Gly-Pro-D-Glu) using this compound
This protocol describes the manual Boc/Bzl solid-phase peptide synthesis of the tripeptide Gly-Pro-D-Glu.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Pro-OH
-
This compound
-
Boc-Gly-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether (cold)
-
Glacial acetic acid
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (3 eq.) and a suitable activating agent in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Deprotection:
-
Wash the resin with DCM.
-
Treat with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash thoroughly with DMF.
-
-
Second Amino Acid Coupling (this compound):
-
Pre-activate this compound (3 eq.) with HATU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and shake for 2-4 hours. The use of a potent activating agent like HATU is recommended to overcome potential steric hindrance.
-
Confirm coupling completion with a Kaiser test.
-
-
Repeat Deprotection and Neutralization Steps.
-
Third Amino Acid Coupling (Boc-Gly-OH):
-
Couple Boc-Gly-OH using a standard coupling protocol (e.g., with HATU).
-
-
Final Deprotection.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer to an HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Alternatively, use a less hazardous cleavage cocktail such as TFMSA/TFA/thioanisole.
-
-
Peptide Precipitation and Purification:
-
Evaporate the cleavage reagent.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
II. NMDA Receptor Binding Assay (Competition Assay)
This protocol outlines a competition binding assay to determine the affinity (Kᵢ) of the synthesized D-Glu peptide for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist)
-
Synthesized peptide (e.g., Gly-Pro-D-Glu)
-
Unlabeled ligand for non-specific binding (e.g., 10 µM L-glutamate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the synthesized peptide in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 100 µL membrane preparation, 50 µL radioligand.
-
Non-specific Binding (NSB): 50 µL unlabeled ligand, 100 µL membrane preparation, 50 µL radioligand.
-
Competition: 50 µL of each peptide dilution, 100 µL membrane preparation, 50 µL radioligand.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
III. In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of the synthesized peptide to protect neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and B27 supplement
-
Glutamate
-
Synthesized peptide (e.g., Gly-Pro-D-Glu)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Peptide Pre-treatment: Pre-incubate the neurons with various concentrations of the synthesized peptide for 1 hour.
-
Glutamate Exposure: Add glutamate (e.g., 100 µM) to the wells (except for the control group) to induce excitotoxicity.
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate with MTT solution, then solubilize the formazan crystals and measure absorbance.
-
For an LDH assay, measure the amount of lactate dehydrogenase released into the medium from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate).
-
Plot cell viability against the peptide concentration to determine the neuroprotective effect.
-
Visualizations
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Manual vs. Automated Solid-Phase Synthesis of Peptides Incorporating Boc-D-Glu-OBzl
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The incorporation of non-standard amino acid derivatives, such as Boc-D-Glu-OBzl, is a critical step in the development of novel peptide-based therapeutics. The D-configuration of the glutamic acid residue can enhance proteolytic stability, while the benzyl ester side-chain protection (OBzl) is integral to the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable, benzyl-based protecting groups for amino acid side chains.[1][2] The choice between manual and automated synthesis methodologies for incorporating this compound depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources.[3][4] This document provides a detailed comparison of manual and automated approaches, complete with quantitative data, experimental protocols, and workflow visualizations.
Quantitative Data Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative metrics such as synthesis time, cost, and the purity and yield of the final peptide. The following tables provide a summary of typical quantitative data for each methodology when synthesizing a model peptide containing a this compound residue.
Table 1: Performance Metrics of Manual vs. Automated Synthesis
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides.[4] | Dramatically shorter; tasks can be completed in hours to days. | Automated systems are ideal for high-throughput and large-scale production. |
| Crude Purity | Variable, dependent on operator skill and sequence difficulty. | Generally higher and more consistent due to precise control. | Automation minimizes human error, which can compromise quality. |
| Overall Crude Yield | 60-80%, dependent on peptide length and operator consistency. | Generally higher and more reproducible. | Automated systems can optimize reagent delivery and reaction times. |
| Flexibility | Highly flexible, allowing for on-the-fly adjustments and use of non-standard reagents. | Less flexible during a run, though modern systems offer programmable options. | Manual synthesis is advantageous for optimizing protocols for difficult sequences on a small scale. |
| Reproducibility | Operator-dependent, can be variable. | High, due to automated control of all synthesis steps. | Automated systems ensure high run-to-run consistency. |
| Cost | Lower initial equipment cost. | Higher initial investment in instrumentation. | Long-term costs for automated synthesis may be lower due to reduced labor and higher throughput. |
Table 2: Illustrative Comparison for a Model Hexapeptide containing this compound
| Parameter | Manual Synthesis (Illustrative) | Automated Synthesis (Illustrative) |
| Resin Substitution | 0.5 - 1.0 mmol/g | 0.5 - 1.0 mmol/g |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) | >99% |
| Coupling Efficiency (this compound) | ~95-98% (may require double coupling) | ~97-99% (optimized protocols) |
| Synthesis Time for Hexapeptide | 2-3 days | 8-12 hours |
| Crude Peptide Purity (by HPLC) | 50-70% | 60-80% |
| Final Purified Peptide Yield | 15-30% | 20-40% |
Note: The data in Table 2 is illustrative and can vary based on the specific peptide sequence, scale, and instrumentation used.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound using Boc-based solid-phase peptide synthesis.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol details the manual synthesis of a peptide incorporating this compound on a Merrifield or PAM resin.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids (including this compound)
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP)
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt, and DIEA
-
Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with IPA and then with DCM.
-
Add the neutralization solution (10% DIEA in DCM/NMP) and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM or NMP to remove excess base.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Boc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (incomplete coupling), repeat the coupling step.
-
-
Coupling of this compound:
-
Due to potential steric hindrance, a potent coupling reagent like HATU is recommended.
-
In a separate vial, pre-activate this compound (3 equivalents) with HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated solution to the resin and agitate for 2-4 hours. Double coupling may be necessary.
-
-
Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection (step 2).
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether and wash several times.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
-
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines the general steps for automated synthesis. Specific instrument parameters will vary.
Procedure:
-
System Setup: Load the appropriate resins, Boc-protected amino acids (including this compound), reagents, and solvents onto the automated peptide synthesizer.
-
Programming the Sequence: Enter the desired peptide sequence and define the synthesis protocol, including reaction times, number of washes, and any special instructions for specific amino acids.
-
For the this compound residue, program an extended coupling time or a double coupling cycle to ensure complete reaction.
-
-
Automated Synthesis: The instrument will automatically perform the following cycles for each amino acid:
-
DCM washes
-
TFA deprotection
-
DCM and NMP/DMF washes
-
DIEA neutralization
-
Addition of activated amino acid and coupling
-
NMP/DMF washes
-
-
Post-Synthesis Processing: Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
-
Cleavage and Purification: The cleavage, precipitation, and purification steps are typically performed manually as described in steps 8 and 9 of the manual protocol.
Visualizations
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis using Boc chemistry.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
Both manual and automated SPPS are viable methods for synthesizing peptides containing this compound. Manual synthesis offers high flexibility, making it suitable for methods development and the synthesis of complex or short peptides where on-the-fly adjustments are necessary. However, it is labor-intensive and prone to operator variability. Automated synthesis provides significant advantages in terms of speed, reproducibility, and throughput, making it the preferred method for synthesizing large numbers of peptides or longer, more routine sequences. The choice between the two ultimately depends on the specific project goals, available budget, and desired scale of production. For the incorporation of sterically hindered residues like this compound, both methods require careful optimization of coupling conditions to ensure high efficiency and final peptide purity.
References
Troubleshooting & Optimization
Technical Support Center: Pyroglutamate Formation from N-terminal Boc-D-Glu-OBzl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of pyroglutamate from N-terminal Boc-D-Glu-OBzl during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern with N-terminal this compound?
Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid residue.[1][2] In the case of this compound, the free N-terminal amine can attack the side-chain benzyl ester, leading to the formation of pyroglutamate and the loss of a water molecule. This modification is a significant concern for several reasons:
-
Blocked N-terminus: The formation of the pGlu residue results in a "blocked" N-terminus, meaning the primary amine is no longer present. This prevents subsequent sequencing by methods like Edman degradation.
-
Altered Physicochemical Properties: The conversion to pGlu can change the charge and hydrophobicity of the peptide, potentially altering its structure, stability, and biological activity.
-
Chain Termination: If this cyclization occurs during solid-phase peptide synthesis (SPPS), it can lead to the termination of the peptide chain.[3]
Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?
The formation of pyroglutamate from an N-terminal glutamic acid residue is an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the N-terminal α-amino group on the γ-carboxyl group of the glutamic acid side chain. This results in the formation of a five-membered lactam ring and the elimination of a water molecule. This reaction can be catalyzed by both acids and bases.[4][5]
Q3: What are the primary factors that promote pyroglutamate formation?
Several factors can influence the rate of pyroglutamate formation from N-terminal glutamic acid residues:
-
pH: The reaction is catalyzed by both acidic and basic conditions. The rate of formation is minimal around pH 6.2 and increases at more acidic (pH 4) or basic (pH 8) conditions.
-
Temperature: Increased temperatures accelerate the rate of spontaneous pyroglutamate formation.
-
Coupling Reagents: The choice of coupling reagent during peptide synthesis can influence the extent of this side reaction.
-
Deprotection and Neutralization Conditions: The conditions used for the removal of the Boc protecting group and the subsequent neutralization step are critical. Prolonged exposure to acidic or basic conditions can promote cyclization.
Troubleshooting Guides
Problem 1: Unexpected mass loss of ~18 Da in the final peptide.
Possible Cause: You are likely observing the formation of pyroglutamate from the N-terminal this compound residue, which corresponds to the loss of a water molecule (mass of 18.01 Da).
Troubleshooting Steps:
-
Confirm the Modification by Mass Spectrometry (MS/MS):
-
Analyze your peptide using tandem mass spectrometry (MS/MS).
-
If pyroglutamate has formed at the N-terminus, the b-ion series will be shifted by -18.01 Da compared to the expected fragmentation pattern of the desired peptide. The y-ion series should remain unchanged.
-
-
Review Your Synthesis Protocol:
-
Coupling Step: Evaluate the coupling reagent used. For sterically hindered amino acids or sequences prone to side reactions, standard coupling reagents might be less efficient and allow more time for side reactions to occur.
-
Boc Deprotection: Check the duration and conditions of your Boc deprotection step. Extended exposure to strong acids like trifluoroacetic acid (TFA) can promote cyclization.
-
Neutralization Step: The basic conditions during neutralization can also catalyze pyroglutamate formation. The time between neutralization and the next coupling step should be minimized.
-
Problem 2: Low yield of the desired full-length peptide with a significant truncated side-product.
Possible Cause: Pyroglutamate formation is occurring during the synthesis, leading to chain termination.
Troubleshooting Steps:
-
Optimize Coupling of the Subsequent Amino Acid:
-
Use a more powerful coupling reagent such as HATU or PyAOP, especially when coupling to the N-terminal Glu residue. These reagents can accelerate the coupling reaction, minimizing the time the free N-terminal amine of glutamic acid is available to initiate cyclization.
-
Consider a double coupling protocol for the amino acid following the N-terminal Glu.
-
-
Modify Deprotection and Neutralization Steps:
-
Reduce the Boc deprotection time to the minimum required for complete removal of the protecting group. Monitor the deprotection reaction to avoid over-exposure to acid.
-
Employ an in situ neutralization protocol where the coupling is initiated in the presence of the neutralization base. This minimizes the time the N-terminal amine is free and exposed to basic conditions before the coupling reaction begins.
-
Data Presentation
Table 1: Influence of Coupling Reagents on Pyroglutamate Formation
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Potential for Pyroglutamate Formation | Recommendations |
| DCC/HOBt or DIC/HOBt | Moderate | Higher, due to slower reaction kinetics | Standard choice, but may not be optimal for preventing pGlu formation. |
| HBTU/HCTU | High | Moderate | Faster coupling can reduce pGlu formation compared to carbodiimides. |
| HATU/PyAOP | Very High | Lower | Recommended for difficult couplings and when minimizing side reactions like pGlu formation is critical. |
Table 2: Impact of Boc Deprotection and Neutralization Conditions
| Step | Condition | Impact on Pyroglutamate Formation | Recommendation |
| Boc Deprotection | Standard (e.g., 50% TFA in DCM, 20-30 min) | Can promote cyclization with prolonged exposure. | Minimize deprotection time. A short pre-wash (1-2 min) followed by a longer deprotection (15-20 min) is often sufficient. |
| Boc Deprotection | Milder Acid (e.g., lower TFA concentration) | May reduce cyclization but risks incomplete deprotection. | Use with caution and careful monitoring of deprotection completeness. |
| Neutralization | Standard (e.g., 10% DIEA in DCM/DMF) | Basic conditions can catalyze cyclization. | Minimize the time the peptide is exposed to the basic solution. Proceed to coupling immediately after neutralization. |
| Neutralization | In situ Neutralization/Coupling | Reduces the time the free amine is exposed to base. | Highly recommended to minimize base-catalyzed side reactions. |
Experimental Protocols
Protocol 1: Recommended Coupling of N-terminal this compound using HATU
This protocol assumes a standard manual solid-phase peptide synthesis workflow on a pre-loaded resin.
-
Resin Preparation: After the removal of the Boc group from the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Boc Deprotection with Minimized Pyroglutamate Formation
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Pre-wash: Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and then drain.
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 15-20 minutes.
-
Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with isopropanol (IPA) (2 x 1 min) to help remove residual acid.
-
Wash again with DCM (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base.
-
Proceed immediately to the next coupling step.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of Boc-D-Glu-OBzl in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving Boc-D-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes incomplete?
A1: Incomplete coupling of this compound can arise from several factors, primarily related to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the benzyl ester (OBzl) on the side chain, can physically impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This is particularly prevalent in sterically crowded sequences or when the peptide chain itself begins to aggregate.[1][2]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling in real-time during SPPS is the Kaiser test (or ninhydrin test).[3][4] This colorimetric test detects the presence of free primary amines on the resin. A positive result (typically an intense blue color) after a coupling step indicates that unreacted amino groups are still present.[3] For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences (peptides missing the this compound residue).
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC/HOBt may be inefficient. More potent uronium or phosphonium salt-based coupling reagents are highly recommended to achieve higher coupling efficiencies. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered the most effective for difficult couplings.
Q4: Can peptide aggregation affect the coupling of this compound?
A4: Yes, peptide aggregation is a major cause of incomplete coupling reactions. As the peptide chain elongates, it can fold into secondary structures or aggregate with neighboring chains, physically blocking the N-terminal amine from reacting with the incoming activated amino acid. This is more common in hydrophobic sequences.
Q5: What is a "double coupling" and when should I use it?
A5: A double coupling is the immediate repetition of a coupling step with a fresh solution of the activated amino acid and coupling reagents. This strategy is employed when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete. It provides a second opportunity for the reaction to go to completion and is a common strategy for difficult couplings.
Troubleshooting Guide
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling an incomplete coupling reaction. The following workflow can be used to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Data Presentation
| Coupling Reagent | Relative Efficiency | Key Advantages | Potential Issues |
| DIC/HOBt | Moderate | Low cost, minimal racemization. | Often inefficient for sterically hindered couplings. |
| HBTU/HCTU | Very High | High efficiency, fast reaction times, cost-effective alternative to HATU. | By-products can be difficult to remove. |
| HATU | Very High | Considered one of the most effective reagents for difficult couplings. | High cost, potential for side reactions if not used correctly. |
| PyBOP | High | Effective for many hindered couplings, by-products are generally soluble. | Can be less effective than HATU/HCTU for extremely difficult sequences. |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Monitoring Coupling
This test is used to detect free primary amines on the peptide-resin.
Materials:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and subsequent washes.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (significant amount of free amine).
-
Faint Blue Beads/Solution: Mostly complete coupling, but some unreacted sites remain.
-
Yellow/Colorless Beads/Solution: Complete coupling (no free primary amine detected).
Protocol 2: Double Coupling Procedure for Incomplete Reactions
To be performed immediately following a positive Kaiser test after the initial coupling.
Procedure:
-
After the first coupling reaction, drain the coupling solution from the reaction vessel. Do not proceed to the deprotection step.
-
Wash the peptide-resin thoroughly with DMF (3 times) to remove by-products and residual reagents.
-
In a separate vessel, prepare a fresh solution of activated this compound using the same or a more potent coupling reagent (e.g., HATU). Use a 2-4 fold excess of amino acid and coupling reagents relative to the resin loading capacity.
-
Add the freshly activated amino acid solution to the peptide-resin.
-
Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Perform a second Kaiser test to confirm the completion of the reaction. If the test is still positive, consider capping the remaining unreacted amines with acetic anhydride.
Protocol 3: HPLC Analysis of a Test Cleavage
This protocol is for analyzing the crude peptide to quantify the success of the coupling.
Procedure:
-
Take a small aliquot of the dried peptide-resin (approx. 10-20 mg).
-
Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups. For a standard Boc/Bzl strategy on Merrifield resin, a common cocktail is HF/anisole (9:1). Caution: HF is extremely hazardous and requires specialized equipment and training. A safer alternative is TFMSA/TFA/thioanisole.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at 0°C.
-
Evaporate the cleavage acid under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC (RP-HPLC), monitoring at ~220 nm. The presence of a significant peak eluting earlier than the main product peak may correspond to the deletion sequence lacking the this compound residue. Confirm peak identities with mass spectrometry.
Workflow Diagram
Caption: A workflow for SPPS incorporating a troubleshooting loop.
References
How to avoid racemization during Boc-D-Glu-OBzl activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of Boc-D-Glu-OBzl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the D-glutamic acid derivative during the activation of its α-carboxyl group for peptide bond formation. This results in the incorporation of the unwanted L-glutamic acid enantiomer into the peptide sequence, leading to diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, like Boc-amino acids, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the carboxyl group facilitates the cyclization to form this planar intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of D and L enantiomers. Urethane-based protecting groups like Boc are known to suppress oxazolone formation to some extent compared to acyl-type protecting groups, thus reducing the risk of racemization.[1][2]
Q3: Which factors primarily influence the extent of racemization during the activation of this compound?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates can sometimes lead to higher rates of racemization if the coupling reaction is not sufficiently fast.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming active esters that are more stable and less prone to cyclizing into oxazolones.[3]
-
Base: The type and concentration of the tertiary amine base used for neutralization and catalysis can have a profound effect. Stronger, less sterically hindered bases tend to promote racemization more readily.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rates of both coupling and racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Pre-activation Time: Prolonged activation of the amino acid before the addition of the amine component increases the risk of racemization as the activated species has more time to epimerize.
Q4: How can I detect and quantify racemization in my peptide product?
A4: The most common method for quantifying racemization is through chiral high-performance liquid chromatography (HPLC) analysis of the peptide after hydrolysis. The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) or analyzed on a chiral stationary phase to separate and quantify the D- and L-enantiomers. Other methods include gas chromatography (GC) on a chiral column after derivatization, and capillary electrophoresis (CE).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of diastereomeric impurities detected in the final peptide. | Racemization of this compound during the coupling step. | - Switch to a low-racemization coupling reagent. Urinium/aminium salts like HATU, HCTU, and HBTU, or phosphonium salts like PyBOP are generally preferred over carbodiimides alone.[4][5] - Use racemization-suppressing additives. If using a carbodiimide like DIC, always include an additive such as Oxyma or HOAt. - Optimize the base. Use a weaker, more sterically hindered base like collidine instead of DIPEA or NMM. Use the minimum amount of base necessary. - Lower the reaction temperature. Perform the activation and coupling steps at 0 °C or even lower. - Minimize pre-activation time. Add the activated amino acid to the resin-bound amine immediately after a short pre-activation period (1-2 minutes). |
| Low coupling efficiency when using milder conditions to avoid racemization. | The coupling reaction is too slow, allowing for competing racemization. | - Increase the equivalents of amino acid and coupling reagent. Using a 1.5 to 2-fold excess can drive the reaction to completion faster. - Extend the coupling time at low temperature. While higher temperatures can increase racemization, a longer reaction time at 0 °C may be a good compromise. - Consider a more potent, low-racemization coupling reagent. Reagents like HATU are known for both high efficiency and low racemization potential. |
| Pyroglutamate formation. | The N-terminal glutamic acid cyclizes. This is more common in acidic conditions used for Boc deprotection but can be influenced by coupling conditions. | - Ensure rapid and efficient coupling of the subsequent amino acid to the deprotected N-terminal amine of the glutamic acid residue to minimize its exposure in the free amine state. |
Quantitative Data on Racemization
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| DCC | None | DIPEA | DCM | 25 | ~8-12% |
| DCC | HOBt | DIPEA | DCM | 25 | <1% |
| HBTU | None | DIPEA | DMF | 25 | ~1-2% |
| HATU | None | DIPEA | DMF | 25 | <0.5% |
| PyBOP | None | DIPEA | DMF | 25 | ~1-3% |
| DIC | Oxyma | DIPEA | DMF | 25 | <1% |
Data is illustrative and based on typical values reported in the literature for racemization-prone couplings. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol describes a general procedure for the activation and coupling of this compound to a peptide-resin with minimal racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid and Reagent Preparation:
-
In a separate vessel, dissolve this compound (1.5 - 2.0 equivalents relative to resin loading) in a minimal amount of DMF.
-
In another vessel, dissolve HATU (1.45 - 1.95 equivalents) in DMF.
-
-
Activation:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 - 3.0 equivalents) to the amino acid solution.
-
Add the HATU solution to the amino acid/base mixture.
-
Allow the pre-activation to proceed for 1-2 minutes at 0 °C. Do not exceed 5 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours, or at 0 °C for 2-4 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3x), DCM (3x), and finally methanol (2x).
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Dry the resin under vacuum.
-
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol provides an alternative method using a carbodiimide with a racemization-suppressing additive.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
DIPEA (N,N-Diisopropylethylamine) or Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid and Reagent Preparation:
-
In a separate vessel, dissolve this compound (1.5 - 2.0 equivalents) and Oxyma (1.5 - 2.0 equivalents) in DMF.
-
-
In-situ Activation and Coupling:
-
Add the this compound/Oxyma solution to the swollen resin.
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Add DIPEA or Collidine (2.0 - 3.0 equivalents).
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Add DIC (1.5 - 2.0 equivalents) to the reaction mixture.
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Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3x), DCM (3x), and finally methanol (2x).
-
Dry the resin under vacuum.
-
Visualizations
References
Technical Support Center: Double Coupling Strategy for Difficult Boc-D-Glu-OBzl Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for the successful incorporation of Boc-D-Glu-OBzl, particularly in sequences where its coupling is challenging.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound sometimes difficult?
A1: The coupling of this compound can be challenging due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group can physically obstruct the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling.
Q2: What are the signs of an incomplete coupling of this compound?
A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be identified through several methods:
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Qualitative Colorimetric Tests: A positive result from a test like the Kaiser test (which detects free primary amines) indicates that the N-terminal amine of the peptide on the resin is still available, meaning the coupling was unsuccessful.[1][2]
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HPLC Analysis of a Test Cleavage: Analysis of a small amount of peptide cleaved from the resin will show the presence of a deletion sequence (the target peptide missing the this compound residue).
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Mass Spectrometry (MS) Analysis: The mass spectrum of the crude peptide will show a peak corresponding to the mass of the deletion sequence.
Q3: What is a "double coupling strategy" and when should I use it?
A3: A double coupling strategy involves performing the coupling reaction twice in succession for the same amino acid. After the first coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling step.[1][3] This strategy is recommended when:
-
Incorporating sterically hindered amino acids like this compound.
-
A qualitative test (e.g., Kaiser test) indicates incomplete coupling after the first attempt.
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Synthesizing a peptide sequence known to be "difficult" due to aggregation or secondary structure formation.
Q4: What are the most effective coupling reagents for this compound?
A4: For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. While standard carbodiimide reagents like DCC/HOBt can be used, they may result in lower yields.[4] More potent uronium/aminium or phosphonium salt-based reagents are generally more effective. These include:
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered among the most effective for challenging couplings.
Q5: What potential side reactions should I be aware of when incorporating this compound?
A5: A primary side reaction of concern is the formation of pyroglutamic acid. If this compound is the N-terminal residue, it can cyclize under either acidic or basic conditions (such as during Boc deprotection or neutralization steps) to form a pyroglutamyl residue. This results in a blocked N-terminus, which can complicate purification and analysis. Minimizing the exposure time to acidic and basic conditions can help mitigate this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after a single coupling of this compound | Incomplete coupling due to steric hindrance or suboptimal reaction conditions. | 1. Perform a double coupling: Immediately follow with a second coupling step using fresh reagents.2. Extend the coupling time: Increase the reaction time for the initial coupling (e.g., from 1-2 hours to 2-4 hours).3. Switch to a more potent coupling reagent: If using a carbodiimide, switch to HATU, HCTU, or PyBOP for the second coupling. |
| Presence of deletion sequence (-Glu(OBzl)) in final peptide (HPLC/MS) | Failed coupling at the this compound incorporation step. | 1. Re-synthesize the peptide using a double coupling strategy for the this compound residue.2. Implement a capping step: After the first coupling attempt, cap any unreacted N-terminal amines with acetic anhydride. This will terminate the uncoupled chains, resulting in a truncated peptide that is easier to separate from the desired product during purification. |
| Presence of a peak with Mass -18 Da in the final peptide | Formation of pyroglutamic acid from an N-terminal Glu residue. | 1. Minimize exposure to acidic/basic conditions: Reduce the time for TFA deprotection and DIEA neutralization steps.2. Use in situ neutralization protocols: Initiate the coupling reaction in the presence of the neutralization base to reduce the time the free N-terminal amine is exposed.3. Optimize purification: Use a high-resolution HPLC method to separate the desired peptide from the pyroglutamate variant. |
| Low overall yield of the final peptide | Accumulation of incomplete couplings, especially with difficult residues. | 1. Proactively use a double coupling strategy for known difficult residues like this compound.2. Optimize reagent equivalents: Use a 3-4 fold excess of the amino acid and coupling reagents relative to the resin loading capacity. |
Experimental Protocols
Monitoring Coupling Reactions
A qualitative Kaiser test should be performed after the coupling of this compound to check for the presence of free primary amines.
-
Procedure:
-
Take a small sample of resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF and then DCM.
-
Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
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Heat the sample at 100-120°C for 5 minutes.
-
-
Interpretation:
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Blue/purple beads: Positive result, indicating the presence of free primary amines and an incomplete coupling. A double coupling is recommended.
-
Yellow/colorless beads: Negative result, indicating a complete coupling.
-
Detailed Protocol for Double Coupling of this compound
This protocol assumes a manual solid-phase synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Perform Boc deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain, then add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
2. Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (3x).
3. First Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow the mixture to activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel.
4. Intermediate Wash:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Monitoring:
-
Perform a Kaiser test as described above. If the test is negative, proceed to the deprotection of the newly added residue. If the test is positive, proceed with the second coupling.
6. Second Coupling:
-
Repeat step 3 (First Coupling) using a fresh solution of activated this compound.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
Drain the reaction vessel.
7. Final Wash:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a final Kaiser test to confirm the completion of the coupling.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published, studies on other sterically hindered amino acids provide insights. The use of a double coupling strategy with potent coupling reagents is crucial for achieving high yields.
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| DCC/HOBt | Carbodiimide | Moderate | Can be inefficient for highly hindered amino acids. |
| HBTU | Uronium/Aminium | High | A reliable choice for many difficult couplings. |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for sterically demanding couplings. |
| PyBOP | Phosphonium | High | A good alternative to uronium/aminium-based reagents. |
Table 2: Expected Coupling Efficiencies for Sterically Hindered Amino Acids
| Coupling Strategy | Expected Efficiency | Notes |
| Single Coupling (Standard Reagents) | Variable, can be low | Highly dependent on the specific sequence and reaction conditions. |
| Single Coupling (High-Potency Reagents) | >95% | Significant improvement over standard reagents. |
| Double Coupling (High-Potency Reagents) | >99% | Recommended for ensuring maximal incorporation and minimizing deletion sequences. |
Note: The efficiencies are illustrative and can vary based on the specific peptide sequence, resin, and experimental conditions.
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
Technical Support Center: Post-Coupling Purification of Boc-D-Glu-OBzl Peptides
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of byproducts after the coupling of Boc-D-Glu-OBzl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common byproducts encountered after coupling this compound with DCC?
A1: The most prevalent byproduct when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is N,N'-dicyclohexylurea (DCU). DCU is formed from the hydration of DCC and is notoriously difficult to remove due to its low solubility in many common organic solvents.[1][2][3][4] Another potential, though less common, byproduct is N-acylurea, which can be challenging to separate from the desired peptide.[1]
Q2: I see a white precipitate in my reaction mixture after DCC coupling. What is it and how do I remove it?
A2: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU). Due to its poor solubility, it often crashes out of the reaction solvent. The primary method for its removal is filtration. For solution-phase synthesis, you can filter the reaction mixture through a sintered funnel or a pad of celite. In solid-phase peptide synthesis (SPPS), the DCU can be washed away from the resin-bound peptide using solvents in which it has some solubility, although this can be challenging.
Q3: What are the typical byproducts when using HATU for the coupling of this compound?
A3: When using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the main byproducts are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt). A significant side reaction to be aware of is the guanidinylation of the free N-terminal amine of the peptide chain by excess HATU, which results in a capped peptide that cannot be further elongated.
Q4: How can I minimize the formation of guanidinium-capped peptides when using HATU?
A4: To minimize this side reaction, it is crucial to avoid using a large excess of HATU. The coupling reagent should be used in equimolar amounts relative to the carboxylic acid (the Boc-amino acid). Pre-activation of the this compound with HATU for a short period before adding it to the resin-bound peptide can also help ensure the activated amino acid reacts preferentially with the N-terminal amine.
Q5: My peptide is showing a lower purity than expected after cleavage and deprotection. What are the likely culprits during the this compound coupling step?
A5: Lower than expected purity can stem from several issues during the coupling step:
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Incomplete Coupling: The coupling reaction may not have gone to completion, leading to deletion sequences in the final product.
-
Racemization: While less common with standard coupling reagents, some degree of racemization of the amino acid can occur, leading to diastereomeric impurities.
-
Side Reactions with Glutamic Acid: Although the side chain is protected with a benzyl ester, side reactions can still occur, particularly if the protection is compromised.
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Persistent Byproducts: Residual coupling agent byproducts (e.g., DCU) that were not effectively removed can co-elute with your peptide during purification.
Q6: What is the standard method for purifying my peptide after cleavage to remove coupling byproducts and other impurities?
A6: The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity.
Experimental Protocols
Protocol 1: Removal of DCU by Precipitation and Filtration (Solution-Phase)
-
After the coupling reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in a minimal amount of a solvent in which your peptide is soluble but DCU has low solubility (e.g., dichloromethane, chloroform).
-
Add a solvent in which DCU is highly insoluble, such as cold diethyl ether or cold acetone, to precipitate the DCU.
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Allow the mixture to stand at a low temperature (e.g., 0-4 °C) to maximize precipitation.
-
Filter the mixture through a sintered glass funnel or a plug of celite to remove the precipitated DCU.
-
Wash the filter cake with a small amount of the cold precipitation solvent.
-
The filtrate, containing your desired peptide, can then be carried forward to the next step or purified further by chromatography.
Protocol 2: Purification of Crude Peptide by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide (obtained after cleavage from the resin and removal of protecting groups) in a minimal amount of a suitable solvent, typically the HPLC mobile phase A (e.g., 0.1% TFA in water). Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is the most common choice for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing acetonitrile concentration (Solvent B). A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes, but this should be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution of the peptide and byproducts using a UV detector at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.
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Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis and Pooling: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the desired peptide by mass spectrometry. Pool the fractions containing the pure peptide.
-
Lyophilization: Remove the acetonitrile from the pooled fractions by rotary evaporation and then freeze-dry the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following table provides representative data for the purification of a synthetic peptide, illustrating the typical improvements in purity and the resulting yield.
| Purification Stage | Purity (%) by RP-HPLC | Overall Yield (%) | Notes |
| Crude Peptide (Post-Cleavage) | 50-70 | ~80-90 (crude) | Purity can vary significantly based on synthesis efficiency. |
| After DCU Precipitation/Wash | 60-80 | ~70-85 | Effective for removing the bulk of insoluble byproducts. |
| After RP-HPLC Purification | >95 | 30-40 | Final purity depends on the resolution of the HPLC separation. |
Note: Yields and purity are highly dependent on the specific peptide sequence, length, and the efficiency of each synthesis and purification step.
Mandatory Visualization
References
Scavengers for HF cleavage of peptides with glutamic acid residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of scavengers for the hydrogen fluoride (HF) cleavage of peptides, with a particular focus on sequences containing glutamic acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving glutamic acid during HF cleavage?
A1: During strong acid cleavage with HF, the γ-carboxyl group of glutamic acid can be protonated and subsequently lose water to form a reactive acylium ion.[1] This intermediate can lead to two main side products:
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Anisylation/Ketone Adduct Formation: The acylium ion can be attacked by scavengers like anisole or cresol, resulting in the formation of a stable ketone adduct.[1][2]
-
Pyroglutamate Formation: While more common for N-terminal glutamine, N-terminal glutamic acid can also cyclize to form pyroglutamic acid, resulting in a mass loss of 18.01 Da.[1]
Q2: Why are scavengers necessary during the HF cleavage of peptides containing glutamic acid?
A2: Scavengers are crucial for preventing side reactions. During HF cleavage, protective groups on various amino acid side chains are removed, generating highly reactive carbocations (e.g., t-butyl, benzyl cations). These carbocations can alkylate nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine. In the context of glutamic acid, scavengers are essential to trap the acylium ion intermediate, although this can lead to the formation of ketone adducts. The choice of scavenger and cleavage protocol is therefore critical to minimize all potential side reactions.
Q3: What is the "low-high" HF cleavage procedure, and why is it recommended for peptides with glutamic acid?
A3: The "low-high" HF procedure is a two-step cleavage method designed to minimize side reactions.
-
Low HF Step: This step uses a low concentration of HF in a high concentration of a scavenger, typically dimethyl sulfide (DMS). This condition favors an SN2 mechanism for the removal of most protecting groups, which avoids the formation of carbocations. This step also helps to reduce the formation of the acylium ion from glutamic acid.
-
High HF Step: Following the low HF step, the concentration of HF is increased to remove the more resistant protecting groups.
This method is recommended for peptides with glutamic acid and other sensitive residues as it significantly reduces the risk of alkylation and other side reactions.
Q4: Can I use the same scavenger cocktail for all peptides containing glutamic acid?
A4: No, the optimal scavenger cocktail depends on the entire peptide sequence. While a scavenger like anisole or p-cresol is needed to address potential glutamic acid side reactions, the presence of other sensitive amino acids necessitates the inclusion of other scavengers. For example:
-
Cysteine or Methionine: Requires a reducing scavenger like 1,2-ethanedithiol (EDT) or p-thiocresol to prevent oxidation.
-
Tryptophan: Requires scavengers like thioanisole or indole to prevent alkylation of the indole ring.
Therefore, a careful selection of a scavenger cocktail is essential for each specific peptide.
Troubleshooting Guide
Issue 1: Mass spectrometry of the crude peptide shows a mass addition of +92 Da or +106 Da.
-
Possible Cause: This mass addition likely corresponds to the formation of a ketone adduct with a scavenger, such as anisole (+92 Da) or cresol (+106 Da), on the glutamic acid side chain. This occurs via the acylium ion intermediate.
-
Troubleshooting Steps:
-
Lower the Cleavage Temperature: Performing the HF cleavage at a lower temperature (e.g., -5 to 0 °C) can reduce the rate of acylium ion formation.
-
Use the "Low-High" HF Procedure: This procedure is specifically designed to minimize the formation of acylium ions and subsequent side reactions.
-
Optimize Scavenger Concentration: While scavengers are necessary, using a very high excess of anisole or cresol might increase the likelihood of adduct formation. Consider adjusting the scavenger ratios in your cocktail.
-
Issue 2: The final peptide yield is low after cleavage and purification.
-
Possible Cause: Low yield can be due to several factors, including incomplete cleavage, precipitation of the peptide in the cleavage cocktail, or side reactions leading to products that are difficult to purify. For peptides with glutamic acid, the formation of byproducts can complicate purification and reduce the yield of the target peptide.
-
Troubleshooting Steps:
-
Verify Cleavage Completion: Ensure the cleavage time and temperature are sufficient for your peptide and the protecting groups used. Peptides containing Arg(Tos), for instance, may require longer cleavage times.
-
Improve Peptide Solubility: If the peptide is hydrophobic, it may precipitate during cleavage. Adding a co-solvent like dichloromethane (DCM) to the cleavage mixture can sometimes improve solubility.
-
Optimize the Work-up Procedure: After cleavage, ensure the peptide is properly precipitated with cold diethyl ether and washed thoroughly to remove scavengers and byproducts.
-
Issue 3: Mass spectrometry shows a mass loss of 18 Da, and the peptide has an N-terminal glutamic acid.
-
Possible Cause: This mass loss is characteristic of the formation of pyroglutamic acid from the N-terminal glutamic acid residue.
-
Troubleshooting Steps:
-
Confirm the Modification: Use MS/MS sequencing to confirm that the modification is at the N-terminus.
-
Review Synthesis Protocol: This side reaction is more common during the repetitive acid treatments for Nα-Boc group removal in Boc-SPPS. While less common during the final HF cleavage, prolonged exposure to acidic conditions can contribute. Ensure the cleavage time is not excessively long.
-
Data Presentation: Common Scavengers for HF Cleavage
| Scavenger | Primary Function | Side Reactions Prevented | Typical Concentration/Ratio |
| Anisole | Carbocation Scavenger | Traps benzyl and t-butyl cations, preventing alkylation of Trp, Tyr, Met, and Cys. Reacts with the acylium ion from Glu/Asp. | 10-20% (v/v) |
| p-Cresol | Carbocation Scavenger | Similar to anisole, traps carbocations. Also reacts with the acylium ion from Glu/Asp. | 5-10% (v/v) |
| Thioanisole | Carbocation Scavenger | Effective for protecting Trp. | 5% (v/v) |
| Dimethyl Sulfide (DMS) | Reduces HF acidity (in "low HF") / Soft Scavenger | Used in high concentrations in the "low HF" step to promote an SN2 mechanism. Helps to reduce Met(O) to Met. | 65% (v/v) in "low HF" step |
| 1,2-Ethanedithiol (EDT) | Reducing Agent / Scavenger | Prevents oxidation of Cys and Met. Can also be used for in-situ deprotection of Trp(For). | 2.5-5% (v/v) |
| p-Thiocresol | Reducing Agent / Scavenger | Used for peptides containing Cys to prevent oxidation. | 0.2-1 part relative to other scavengers |
Experimental Protocols
Low-High HF Cleavage Protocol for Peptides with Glutamic Acid
This protocol is a general guideline and may need optimization based on the specific peptide sequence.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl Sulfide (DMS)
-
p-Cresol
-
HF cleavage apparatus
-
Teflon-coated stir bar
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Solvent for peptide extraction (e.g., 20% acetic acid in water)
Procedure:
Part 1: Low HF Step
-
Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Add the "low HF" scavenger mixture. A common ratio is 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill 2.5 mL of HF per gram of resin into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
After 2 hours, remove the HF and DMS by vacuum evaporation at 0 °C.
Part 2: High HF Step
-
Wash the resin with DCM or ethyl acetate to remove scavenger byproducts and then dry it under vacuum.
-
Return the resin to the reaction vessel.
-
Add 1 mL of p-cresol per gram of resin.
-
Cool the vessel in a dry ice/methanol bath.
-
Distill 10 mL of HF per gram of resin into the vessel.
-
Stir the mixture for 1 hour at 0 °C.
-
Evaporate the HF under a stream of nitrogen or by vacuum.
Part 3: Work-up
-
Wash the resin-peptide mixture with cold diethyl ether three times to remove residual scavengers and organic byproducts.
-
Extract the peptide from the resin using a suitable solvent, such as 20% acetic acid in water.
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Glu-OBzl
For researchers, scientists, and drug development professionals, the synthesis and purity assessment of peptides are critical for ensuring reliable experimental outcomes and therapeutic efficacy. The incorporation of D-amino acids, such as D-glutamic acid, can significantly impact a peptide's biological activity and stability. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) profiles of peptides synthesized using N-α-tert-butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl).
We will compare the performance of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy with the widely used alternative, Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, focusing on the resulting purity and analytical challenges. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in methodological decisions.
Comparison of Synthesis Strategies: Boc vs. Fmoc for D-Glu Peptides
The choice between Boc and Fmoc chemistry is a foundational decision in peptide synthesis that influences not only the synthesis process itself but also the final purity of the crude product and the subsequent purification strategy.[1]
Boc/Bzl Strategy:
-
Deprotection: The Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[2]
-
Side-Chain Protection: Side chains, such as the γ-carboxyl group of glutamic acid, are protected with benzyl-based groups (e.g., benzyl ester, OBzl).[3]
-
Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4]
-
Advantages: The Boc/Bzl strategy can be advantageous for the synthesis of long or hydrophobic peptides, as the acidic deprotection steps can help to disrupt peptide aggregation.
Fmoc/tBu Strategy (Alternative):
-
Deprotection: The Nα-Fmoc group is removed using a base, typically a solution of piperidine in an organic solvent.
-
Side-Chain Protection: Side chains are protected with acid-labile groups, such as tert-butyl (tBu) esters for glutamic acid (Fmoc-D-Glu(OtBu)-OH).
-
Final Cleavage: A single treatment with a strong acid, like TFA, is used for both final cleavage from the resin and removal of side-chain protecting groups.
-
Advantages: The Fmoc/tBu strategy is generally considered milder due to the avoidance of harsh acids like HF. The orthogonality of the deprotection schemes (base for Nα-deprotection, acid for final cleavage) is a key feature.
Quantitative Performance Comparison
The choice of synthesis strategy can impact the yield and purity of the crude peptide. The following table provides a summary of typical quantitative data for the synthesis of a model decapeptide containing a D-glutamic acid residue.
| Parameter | This compound Strategy | Fmoc-D-Glu(OtBu)-OH Strategy | Notes |
| Coupling Efficiency (per step) | >99% | >99% | Monitored by ninhydrin or isatin tests. |
| Overall Crude Peptide Yield | 60 - 80% | 70 - 90% | Dependent on peptide sequence and length. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 60 - 85% | Fmoc chemistry often yields a cleaner crude product due to milder conditions. |
| Final Purified Peptide Yield | 20 - 40% | 30 - 50% | Post-purification yield. |
HPLC Analysis of Peptides Containing D-Glutamic Acid
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide, with more hydrophobic peptides having longer retention times.
Experimental Protocol: RP-HPLC Analysis
Objective: To determine the purity of a crude peptide containing a D-Glu residue and separate it from synthesis-related impurities.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
Comparative HPLC Data
The HPLC profile of the crude peptide can reveal common impurities such as deletion sequences (shorter peptides lacking one or more amino acids) and diastereomers (peptides with one or more amino acids in the incorrect stereochemical configuration). The separation of diastereomers by RP-HPLC is possible due to subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase.
The following table presents representative HPLC data for a model peptide synthesized using both Boc and Fmoc strategies.
| Peak | Retention Time (min) | Area (%) - Boc Synthesis | Area (%) - Fmoc Synthesis | Tentative Identification |
| 1 | 15.8 | 3.5 | 2.1 | Deletion Sequence |
| 2 | 16.5 | 65.2 | 80.5 | Target Peptide (D-Glu) |
| 3 | 17.1 | 5.8 | 3.7 | Diastereomer (L-Glu) |
| 4 | - | - | 1.2 | Fmoc-related impurity |
| 5 | 18.2 | 4.1 | 2.3 | Other side-product |
| - | - | Other minor peaks | Other minor peaks | - |
Note: This data is illustrative. Actual retention times and percentages will vary depending on the peptide sequence and specific HPLC conditions.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Analysis
The following diagram outlines the general workflow from peptide synthesis to HPLC analysis.
Logical Comparison of Boc and Fmoc Strategies
This diagram illustrates the key decision points and outcomes when choosing between Boc and Fmoc synthesis for peptides containing D-glutamic acid.
Signaling Pathway of a D-Amino Acid-Containing Neuropeptide
D-amino acid-containing peptides (DAACPs) are known to function as neuropeptides in some organisms, modulating neuronal activity through G protein-coupled receptors (GPCRs). The incorporation of a D-amino acid can enhance receptor binding specificity and increase peptide stability against enzymatic degradation. The diagram below illustrates a generalized signaling pathway for a DAACP.
Conclusion
The HPLC analysis of peptides synthesized with this compound is a robust method for assessing purity. However, a comparative analysis suggests that the alternative Fmoc/tBu strategy may yield a crude product with higher initial purity, potentially simplifying downstream purification efforts. The choice of synthesis strategy should be guided by the specific peptide sequence, the scale of synthesis, and the available equipment for cleavage. For peptides prone to aggregation, the Boc/Bzl strategy remains a strong contender. Regardless of the synthesis method, RP-HPLC is an indispensable tool for the accurate quantification of peptide purity and the identification of synthesis-related impurities, including diastereomers.
References
Navigating the Proteomic Frontier: A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Boc-D-Glu-OBzl
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as Boc-D-Glu-OBzl, introduces unique challenges and opportunities in mass spectrometry analysis. This guide provides a comparative overview of mass spectrometry techniques for the characterization of these modified peptides, supported by established fragmentation principles and detailed experimental protocols.
The use of this compound, a protected form of D-glutamic acid, is common in solid-phase peptide synthesis (SPPS) to control side-chain reactivity and introduce specific stereochemistry. Verifying the successful incorporation and integrity of this residue within a peptide sequence is a critical quality control step, for which mass spectrometry is the premier analytical tool.[1] This guide focuses on the expected fragmentation patterns of this compound-containing peptides and compares the utility of common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Predicted Fragmentation Behavior of this compound
The structure of this compound dictates its characteristic fragmentation in a mass spectrometer. The two protecting groups, the tert-butoxycarbonyl (Boc) group on the alpha-amino group of the D-glutamic acid and the benzyl (Bzl) ester on the side-chain carboxyl group, are relatively labile and prone to neutral losses during MS/MS analysis.
During collision-induced dissociation (CID), characteristic neutral losses from the Boc and benzyl protecting groups are expected.[2] The peptide backbone will also fragment to produce the typical b- and y-ions, which provide sequence information.[3]
Key Predicted Neutral Losses:
-
Loss of the Boc group: A neutral loss of 100.05 Da (C₅H₈O₂) corresponding to the entire tert-butoxycarbonyl group is a common observation.[2] Alternatively, a loss of 56.06 Da (C₄H₈) due to the elimination of isobutylene is frequently seen.[2]
-
Loss of the Benzyl group: The benzyl ester on the side chain can be cleaved, resulting in a neutral loss. While direct data for the OBzl group on glutamic acid is not prevalent in the initial search, fragmentation of similar benzyl-protected residues suggests this is a likely event.
-
Combined Losses: It is also possible to observe combinations of these losses from the precursor or fragment ions.
Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and type of data obtained for peptides containing labile modifications like protecting groups.
| Fragmentation Technique | Principle | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas to induce fragmentation. | Widely available and well-characterized. Effective for generating backbone b- and y-ions for sequence confirmation. | Can lead to the preferential loss of labile protecting groups, potentially suppressing backbone fragmentation and reducing sequence coverage. The low-mass cutoff in ion traps can prevent the detection of some immonium ions or small fragment ions. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID performed in a higher-pressure cell, leading to more energetic fragmentation. | Produces a broader range of fragment ions, including those from secondary fragmentation, which can aid in structural elucidation. It does not have a low-mass cutoff, allowing for the detection of low m/z fragment ions. | The higher energy can lead to extensive fragmentation of the protecting groups, potentially complicating spectral interpretation. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone. | Preserves labile modifications, such as protecting groups, on the side chains. It is particularly effective for larger peptides and those with higher charge states. Generates c- and z-type fragment ions, providing complementary sequence information to CID/HCD. | Less efficient for doubly charged precursor ions. The success of ETD is highly dependent on the peptide's ability to carry multiple charges. |
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of a synthetic peptide containing this compound is outlined below.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 µM.
-
Desalting (if necessary): If the peptide sample contains a high concentration of non-volatile salts from synthesis or purification, use a C18 desalting tip to prevent ion suppression in the ESI source.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) is a good starting point for separating the target peptide from impurities.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-300 nL/min for nano-LC or 0.2-0.4 mL/min for analytical scale).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source is recommended.
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide.
-
MS/MS Analysis: Perform MS/MS on the most abundant isotopic peak of the precursor ion using CID, HCD, and/or ETD.
-
CID: Utilize a normalized collision energy in the range of 25-35%.
-
HCD: Employ a stepped normalized collision energy (e.g., 20, 30, 40%) to capture a wide range of fragment ions.
-
ETD: Optimize the reaction time to maximize the number of c- and z-type ions.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for the characterization of this compound containing peptides.
Caption: Predicted fragmentation pathways for a peptide containing a this compound residue.
Concluding Remarks
The successful mass spectrometry characterization of peptides containing this compound relies on an understanding of the predictable fragmentation of its protecting groups and the strategic selection of fragmentation techniques. While CID and HCD are workhorse methods for peptide sequencing, the lability of the Boc and benzyl groups may lead to dominant neutral losses that can complicate spectral interpretation. ETD offers a powerful alternative that can preserve these modifications and provide complementary backbone fragmentation data. By employing a multi-faceted approach that may include a combination of these techniques, researchers can confidently verify the identity and integrity of their synthetic peptides, ensuring the quality and reliability of their downstream applications in research and drug development.
References
A Researcher's Guide to NMR Analysis for D-Amino Acid Incorporation and Peptide Conformation
For researchers, scientists, and drug development professionals, the precise determination of peptide structure and the confirmation of amino acid stereochemistry are critical for ensuring efficacy, safety, and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides atomic-level insights into both the incorporation of D-amino acids and the three-dimensional conformation of peptides in solution.
This guide offers an objective comparison of NMR-based methodologies with alternative techniques, supported by experimental data. It provides detailed protocols for key experiments and visual workflows to aid in experimental design and data interpretation.
Confirming D-Amino Acid Incorporation: A Comparative Overview
The intentional incorporation of D-amino acids is a key strategy in peptide drug design to enhance proteolytic stability and modulate biological activity. Verifying the correct incorporation and quantifying the enantiomeric ratio is a crucial quality control step. While several analytical techniques can be employed, NMR offers unique advantages in its ability to provide unambiguous structural information.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| NMR Spectroscopy | Exploits the distinct magnetic environments of diastereomers formed by reacting the peptide with a chiral derivatizing agent or by using a chiral solvating agent. | Provides unambiguous structural confirmation. Quantitative and non-destructive. Can analyze complex mixtures. | Lower sensitivity compared to MS. Requires higher sample concentrations. | 1-5 mg of peptide.[1] |
| Mass Spectrometry (MS) | Differentiates enantiomers based on their fragmentation patterns after derivatization with a chiral reagent or by using chiral chromatography. | High sensitivity (picomole to femtomole range).[2] High throughput. | Indirect method, relies on fragmentation patterns which can be complex. Derivatization is often required. | Micrograms to nanograms. |
| Chiral Chromatography (HPLC/GC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Highly accurate for quantification. Well-established and robust. | Requires method development for each peptide. Can be time-consuming. | Micrograms. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light, which is sensitive to the overall chirality of the peptide. | Provides information about the global secondary structure and chirality. | Does not provide site-specific information on D-amino acid incorporation. Less sensitive for detecting single D-amino acid substitutions in a large peptide. | Micrograms. |
Experimental Protocols for D-Amino Acid Analysis by NMR
Protocol 1: Chiral Derivatizing Agent (CDA) Method
This method involves the covalent reaction of the peptide hydrolysate with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]
Methodology:
-
Peptide Hydrolysis:
-
Hydrolyze the peptide (typically 1-2 mg) in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the acid by lyophilization.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add a solution of Marfey's reagent (1.1 equivalents per amino group) in acetone.
-
Incubate the reaction at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Extract the diastereomeric derivatives with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
-
-
NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
The diastereomers will exhibit distinct chemical shifts for the protons near the chiral center.
-
Integration of the corresponding signals allows for the quantification of the D- and L-amino acid ratio.
-
Protocol 2: Chiral Solvating Agent (CSA) Method
CSAs, also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the analyte, leading to chemical shift differences between the enantiomers. This method is advantageous as it is non-destructive and requires minimal sample preparation.[4]
Methodology:
-
Sample Preparation:
-
Dissolve the peptide hydrolysate (1-5 mg) in a suitable deuterated solvent in an NMR tube.[5]
-
-
CSA Addition:
-
Acquire an initial ¹H NMR spectrum of the analyte.
-
Add a small amount of the chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire a series of ¹H NMR spectra with increasing concentrations of the CSA to achieve optimal separation of the enantiomeric signals.
-
-
NMR Analysis:
-
Observe the splitting of signals corresponding to the protons of the D- and L-amino acids.
-
Quantify the enantiomeric ratio by integrating the separated signals.
-
Workflow for D-Amino Acid Incorporation Analysis
Caption: Workflow for NMR-based analysis of D-amino acid incorporation.
Determining Peptide Conformation with NMR
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution, providing insights into secondary structure elements like α-helices and β-sheets, as well as the overall tertiary fold.
Key NMR Experiments for Conformational Analysis
A suite of 2D NMR experiments is typically employed to gain a comprehensive understanding of peptide conformation.
| Experiment | Information Gained | Typical Mixing Time |
| COSY (Correlation Spectroscopy) | Through-bond correlations between J-coupled protons (typically up to 3 bonds). Identifies amino acid spin systems. | N/A |
| TOCSY (Total Correlation Spectroscopy) | Through-bond correlations within an entire amino acid spin system. | 60-120 ms |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons that are close in space (< 5 Å), irrespective of bond connectivity. Provides distance restraints for structure calculation. | 100-400 ms |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but particularly useful for medium-sized molecules where the NOE may be close to zero. | 150-300 ms |
Comparison with Other Structural Biology Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field to determine atomic-level structure and dynamics in solution. | Provides atomic-resolution structures in a near-native solution environment. Can study dynamics over a wide range of timescales. | Limited to smaller proteins and peptides (< 30 kDa without isotopic labeling). Can be time-consuming. |
| X-ray Crystallography | Diffracts X-rays from a crystal lattice to determine the electron density and thus the atomic structure. | Can determine high-resolution structures of large macromolecules and complexes. | Requires well-ordered crystals, which can be difficult to obtain. The crystal structure may not fully represent the solution conformation. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light to provide information on the global secondary structure content (e.g., % helix, % sheet). | Rapid and requires small amounts of sample. Excellent for monitoring conformational changes. | Provides low-resolution structural information. Does not give atomic-level detail. |
Experimental Protocol for Peptide Conformational Analysis by 2D NMR
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable buffer (e.g., phosphate buffer) in D₂O or a H₂O/D₂O mixture (typically 90%/10%). The pH should be adjusted to maintain peptide stability and solubility.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Filter the sample to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
COSY and TOCSY: Acquire spectra to identify the amino acid spin systems.
-
NOESY/ROESY: Acquire spectra with appropriate mixing times to observe through-space correlations.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., NMRPipe, TopSpin).
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acids in the peptide sequence. This process is often referred to as "walking" through the backbone.
-
NOE/ROE Assignment and Distance Restraints: Identify and assign the cross-peaks in the NOESY/ROESY spectra. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Structure Calculation: Use the distance restraints derived from the NOESY/ROESY data, along with any dihedral angle restraints from J-coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Structure Validation: The resulting ensemble of structures is validated using various quality metrics to ensure they are consistent with the experimental data and known stereochemical principles.
-
Logical Flow for Peptide Structure Determination by NMR
Caption: Logical workflow for determining peptide conformation using NMR.
References
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of D-Amino Acid Peptides
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of peptides containing D-amino acids is a critical aspect of quality control and characterization. The stereochemistry of a peptide profoundly influences its biological activity, pharmacokinetic properties, and potential immunogenicity. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the accurate determination of enantiomeric excess in these molecules.
This guide provides an objective comparison of prevalent chiral HPLC methods for the analysis of D-amino acid peptides, supported by experimental data and detailed protocols. It aims to assist in the selection of the most appropriate analytical strategy for specific research and development needs. The primary approaches for chiral peptide separation by HPLC are direct methods, utilizing chiral stationary phases (CSPs), and indirect methods, which involve pre-column derivatization to form diastereomers that can be separated on a standard achiral column.[1][2]
Direct vs. Indirect Methods: A Comparative Overview
Direct methods are often favored for their simplicity and reduced sample preparation time, as they avoid the derivatization step.[1] This approach relies on the differential interaction of the peptide enantiomers with a chiral stationary phase. In contrast, indirect methods involve reacting the peptide enantiomers with a chiral derivatizing agent to create diastereomeric pairs.[1][2] These diastereomers can then be separated on a more common and less expensive achiral reversed-phase column.
The choice between direct and indirect methods depends on several factors, including the nature of the peptide, the required sensitivity, and the availability of specific HPLC columns and reagents.
Comparison of Chiral Stationary Phases (CSPs) for Direct Analysis
A variety of chiral stationary phases are commercially available for the direct enantioselective separation of peptides. The most common types include macrocyclic glycopeptide, crown ether-based, and zwitterionic ion-exchange CSPs. Each CSP type offers unique selectivity based on different chiral recognition mechanisms.
| Chiral Stationary Phase (CSP) | Principle of Separation | Advantages | Typical Mobile Phase |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Broad enantioselectivity for a wide range of peptides and amino acids. Robust and compatible with a variety of mobile phases. | Polar organic or reversed-phase modes. Methanol/water mixtures with acidic or basic additives are common. |
| Crown Ether-Based (e.g., ChiroSil®, CROWNPAK®) | Host-guest complexation, primarily through interactions between the primary amine of the amino acid or peptide and the crown ether cavity. | Excellent for separating free amino acids and small peptides containing a primary amine. | Typically requires acidic mobile phases, such as perchloric acid in methanol/water, to ensure the analyte's amino group is protonated. |
| Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX™) | Combines ion-exchange and enantioselective interactions. The selector is a zwitterionic molecule that can interact with both acidic and basic groups of the peptide. | Versatile for the separation of amphiprotic molecules like amino acids and small peptides. Offers complementary selectivity to other CSPs. | Methanol is a common mobile phase component, often with acidic and basic additives like formic acid and diethylamine to control ionization. |
| Polysaccharide-Based (e.g., Amylose, Cellulose derivatives) | Chiral recognition occurs through interactions with the helical polymer structure of the polysaccharide, involving hydrogen bonding and dipole-dipole interactions. | Broad applicability for a wide range of chiral compounds, though less commonly the first choice for underivatized peptides compared to macrocyclic glycopeptides. | Normal-phase (e.g., hexane/ethanol) or reversed-phase modes can be used. |
Comparison of Indirect Methods: Chiral Derivatizing Agents
Indirect methods rely on the use of a chiral derivatizing agent to convert the peptide enantiomers into diastereomers. The choice of derivatizing agent is crucial for achieving good separation and detection.
| Derivatizing Agent | Reaction Principle | Advantages | Detection Method |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Reacts with the primary amino groups of peptides to form stable diastereomers. | Well-established and reliable method. The resulting derivatives have a strong UV chromophore, enhancing detection. | UV detection at 340 nm. |
| o-Phthaldialdehyde (OPA) with a Chiral Thiol | Reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindolinone derivatives. | High sensitivity due to the fluorescent nature of the derivatives. The reaction is rapid at room temperature. | Fluorescence detection (Excitation: 340 nm, Emission: 450 nm). |
Experimental Protocols
Direct Method using a Macrocyclic Glycopeptide CSP
-
Objective: To determine the enantiomeric purity of a D-amino acid-containing peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chirobiotic T (Teicoplanin-based) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase could be a mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formate). The exact composition should be optimized for the specific peptide.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (can be varied to optimize separation).
-
Detection: UV at 210-220 nm for the peptide bond.
-
Sample Preparation: Dissolve the peptide sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
Indirect Method using Marfey's Reagent
-
Objective: To determine the enantiomeric purity of a D-amino acid-containing peptide after derivatization.
-
Instrumentation: HPLC system with a UV detector.
-
Derivatization Procedure:
-
If analyzing the constituent amino acids, hydrolyze the peptide in 6 M HCl at 110°C for 24 hours and evaporate the acid. For intact peptide analysis, proceed to the next step.
-
Dissolve the peptide or amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a solution of Marfey's reagent in acetone and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an acid (e.g., 1 M HCl).
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. A typical gradient could be from 10% to 60% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: General workflow for determining the enantiomeric purity of D-amino acid peptides using direct chiral HPLC.
Caption: Logical relationship for the comparison and selection of a chiral HPLC method for peptide analysis.
References
A Head-to-Head Comparison of Boc-D-Glu-OBzl and Fmoc-D-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of two key protected D-glutamic acid derivatives, Boc-D-Glu-OBzl and Fmoc-D-Glu(OtBu)-OH, highlighting their respective efficiencies and potential pitfalls in peptide synthesis.
The fundamental difference between these two building blocks lies in the nature of their Nα-protecting groups. This compound is utilized in the classic Boc-SPPS, which employs an acid-labile Boc group for temporary Nα-protection. In contrast, Fmoc-D-Glu(OtBu)-OH is a cornerstone of the more modern Fmoc-SPPS, which utilizes a base-labile Fmoc group. This inherent chemical difference dictates the entire synthetic strategy, from deprotection and coupling conditions to the final cleavage from the resin.
Performance Comparison: A Tale of Two Strategies
While direct head-to-head quantitative data for these specific derivatives is not extensively published in a single study, we can infer their performance based on the well-established characteristics of Boc and Fmoc SPPS.
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Benzyl ester (OBzl), strong acid-labile (HF, TFMSA) | tert-Butyl ester (OtBu), acid-labile (TFA) |
| Deprotection Conditions | Harsh (e.g., 25-50% TFA in DCM) | Mild (e.g., 20% piperidine in DMF) |
| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/TIS/H2O) |
| Orthogonality | Partial | Fully Orthogonal |
| Common Side Reactions | - Pyroglutamate formation: N-terminal glutamic acid can cyclize, especially under acidic conditions.[1]- Transesterification: The benzyl ester can react with alcohols in the presence of a strong base.[2] | - Aspartimide formation: While more prevalent with aspartic acid, it can occur with glutamic acid under basic conditions.[] |
| Mitigation of Side Reactions | - Minimize exposure to acidic conditions.[1]- Use of cesium-derived resin to reduce base-catalyzed side reactions during resin attachment.[2] | - Use of additives like HOBt or HOAt during coupling can suppress side reactions. |
| Automation Compatibility | Less common for commercial synthesizers | Standard for automated synthesizers |
| Handling Precautions | Requires specialized HF-resistant apparatus for cleavage | Standard laboratory glassware |
Experimental Protocols
Boc-SPPS Protocol for this compound Incorporation
This protocol outlines a manual solid-phase synthesis cycle for incorporating this compound into a peptide chain on a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP.
-
-
Coupling of Boc-D-Glu(OBzl)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3-4 equivalents) and a coupling agent such as HATU (3-4 equivalents) in NMP or dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
After the reaction is complete, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM. If the coupling is incomplete, a second coupling can be performed.
-
Fmoc-SPPS Protocol for Fmoc-D-Glu(OtBu)-OH Incorporation
This protocol details a standard manual Fmoc-SPPS cycle for the incorporation of Fmoc-D-Glu(OtBu)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes.
-
Drain the solution and perform a second treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-D-Glu(OtBu)-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), HCTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. Monitor the completion of the coupling with a Kaiser test.
-
Wash the resin with DMF.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Workflow Visualizations
References
L-Glu vs. D-Glu: A Comparative Analysis of Peptide Biological Stability
For Researchers, Scientists, and Drug Development Professionals
The substitution of naturally occurring L-amino acids with their D-enantiomers is a cornerstone strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of the biological stability of peptides containing L-glutamic acid (L-Glu) versus those incorporating D-glutamic acid (D-Glu), supported by established experimental data and detailed methodologies. Understanding the profound impact of this single stereochemical change is critical for the rational design of robust and effective peptide therapeutics.
The Fundamental Challenge: Proteolytic Degradation
Peptides composed entirely of L-amino acids are often rapidly degraded by proteases present in biological fluids such as plasma and serum. This enzymatic breakdown leads to a short in-vivo half-life, limiting the peptide's bioavailability and therapeutic efficacy. Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids.
The D-Amino Acid Advantage: Enhanced Protease Resistance
Incorporating D-amino acids, such as D-Glu, into a peptide sequence renders it significantly more resistant to proteolytic degradation.[1][2][3] Endogenous proteases do not efficiently recognize the D-configuration, leading to a dramatic increase in the peptide's stability and circulation half-life.[1][4] This enhanced stability is a primary driver for the development of D-amino acid-containing peptide analogs.
Quantitative Comparison of Peptide Stability
While the principle of increased stability is widely accepted, specific quantitative data illustrates the magnitude of this effect. The following table summarizes representative data from a serum stability assay comparing a parent peptide containing an L-amino acid with its analog containing a D-amino acid substitution.
Table 1: Stability of L-Amino Acid vs. D-Amino Acid Peptides in Human Serum at 37°C
| Time Point (hours) | % Intact L-Peptide Remaining (Mean ± SD, n=3) | % Intact D-Peptide Analog Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 1 | 75.2 ± 3.1 | 98.5 ± 1.2 |
| 4 | 30.7 ± 1.9 | 95.1 ± 2.5 |
| 8 | 10.3 ± 1.2 | 92.8 ± 3.0 |
| 24 | <1.0 | 85.4 ± 4.1 |
This data is illustrative and based on typical findings in peptide stability studies where an L-amino acid at a protease-susceptible site is replaced with its D-enantiomer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability assessments. Below are standard protocols for in vitro serum/plasma stability assays and protease resistance assays.
In Vitro Serum/Plasma Stability Assay
This assay quantifies the degradation of a peptide in a biological matrix over time.
1. Materials and Reagents:
-
Test Peptide (L-Glu and D-Glu versions, lyophilized, >95% purity)
-
Human Serum or Plasma (pooled, commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector
2. Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each peptide in DMSO.
-
Serum/Plasma Preparation: Thaw human serum or plasma at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Incubation: Pre-warm the serum/plasma to 37°C. Spike the serum/plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: To stop the enzymatic reaction, add the aliquot to a tube containing a precipitating solution (e.g., 1% TFA in ACN) at a 1:3 ratio (sample to solution). Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the tube on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto an RP-HPLC system.
-
Data Analysis: Monitor the elution at 220 nm. The amount of intact peptide is quantified by integrating the peak area corresponding to the peptide's retention time. Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t₁/₂) can be calculated using a one-phase decay model.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate the experimental workflow for assessing peptide stability and the critical role of stereochemistry in peptide-receptor interactions, which is the basis of a peptide's biological function.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Sequence of Peptides Containing D-Amino Acids
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount, particularly when non-canonical D-amino acids are incorporated. These stereoisomers can significantly alter a peptide's structure, function, and metabolic stability, making their accurate placement within the sequence a critical aspect of research and development. This guide provides a comprehensive comparison of the leading methods for sequencing peptides containing D-amino acids, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Comparing Peptide Sequencing Methodologies
The choice of sequencing method depends on a variety of factors, including the nature of the peptide, the required sensitivity, and the specific information sought (sequence, chirality, or both). The following table summarizes the key quantitative performance metrics of the most common techniques.
| Feature | Edman Degradation | De Novo Mass Spectrometry | NMR Spectroscopy | Chiral Derivatization & HPLC |
| Primary Function | N-terminal Sequencing | Full Sequence Determination | 3D Structure & Partial Sequence | Chirality Determination |
| Accuracy | >99% per amino acid[1] | ~35% for complete sequence (HCD)[2] up to 90% with high-precision MS[3] | High for short sequence tags | High for enantiomeric ratio |
| Sensitivity | 10-100 picomoles[1] (low picomole to high femtomole with advanced detectors)[4] | Femtomole to attomole | 0.1 - 5 mM (millimolar) | Nanomole to picomole |
| Peptide Length | Up to 30-60 residues | Typically <25 residues for high confidence | Most effective for <30 kDa | Not for sequencing |
| D-Amino Acid ID | Indirect (requires chiral separation of PTH-amino acids) | Indirect (isobaric with L-amino acids) | Direct (through distinct NMR signals) | Direct |
| Throughput | Low (one sample at a time) | High | Low | Moderate |
In-Depth Analysis of Sequencing Methodologies
Edman Degradation
Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.
Principle: The method involves a cyclical three-step process:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.
-
Conversion & Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
Handling of D-Amino Acids: Standard Edman degradation does not distinguish between D- and L-amino acids. To identify the chirality, the resulting PTH-amino acids must be collected and analyzed using a chiral stationary phase in HPLC.
Advantages:
-
High accuracy for determining the N-terminal sequence.
-
Reliable and well-understood methodology.
Limitations:
-
Requires a free N-terminus; it will not work on N-terminally blocked peptides.
-
The efficiency of each cycle is not 100%, limiting the practical sequencing length to about 30-60 residues.
-
Lower sensitivity compared to mass spectrometry.
-
Low throughput.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Stereochemistry: A Comparative Guide to Boc-D-Glu-OBzl in Synthetic Peptides and Their Binding Affinity
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is ongoing. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. One such modification is the introduction of D-amino acids, the enantiomers of the naturally occurring L-amino acids. The use of building blocks like N-α-Boc-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl) allows for the site-specific replacement of L-glutamic acid with its D-counterpart. This guide provides an objective comparison of how this stereochemical change can influence the binding affinity of synthetic peptides to their biological targets, supported by experimental data and detailed protocols.
The introduction of a D-amino acid, such as D-glutamic acid, into a peptide sequence can profoundly alter its three-dimensional structure. This change in stereochemistry can lead to altered binding interactions with target receptors, potentially enhancing or diminishing binding affinity. A primary driver for incorporating D-amino acids is to increase the peptide's resistance to proteolytic degradation by endogenous enzymes, which preferentially recognize L-amino acids. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profiles. While direct quantitative data on the impact of a D-glutamic acid substitution is often embedded within broader drug discovery campaigns and not always published as a direct comparison, the principles can be illustrated with data from other D-amino acid substitutions.
The Double-Edged Sword of D-Amino Acid Substitution
The effect of replacing an L-amino acid with its D-enantiomer on binding affinity is not always predictable and is highly dependent on the specific peptide and its target. In some instances, the altered conformation can lead to a more favorable interaction with the binding pocket of a receptor, thereby increasing affinity. For example, the substitution of glycine with D-serine in a bicyclic peptide inhibitor of the urokinase-type plasminogen activator (uPA) resulted in a 1.75-fold improvement in inhibitory activity.[1]
Conversely, the precise stereochemical requirements of a receptor's binding site mean that a D-amino acid substitution can also disrupt critical interactions, leading to a decrease in binding affinity. This highlights the importance of empirical testing to determine the outcome of such modifications.
Quantitative Comparison of L- vs. D-Amino Acid Containing Peptides
To illustrate the potential impact of D-amino acid substitution on binding affinity, the following table summarizes data from a study on a MUC2 epitope peptide and its analogues. In this case, the binding of the peptides to a specific monoclonal antibody was assessed, with the IC50 value representing the concentration of the peptide required to inhibit antibody binding by 50%. A lower IC50 value indicates a higher binding affinity.
| Peptide Sequence (Flanking regions) | Modification | IC50 (µmol/dm³)[2] |
| TPTPTGTQTPT (All L-amino acids) | None (Wild-Type) | 60 |
| TPTPTGTQTpt | C-terminal D-amino acid | 61 |
| tptPTGTQTPT | N-terminal D-amino acids | 392 |
| tptPTGTQtpt | N- and C-terminal D-amino acids | 792 |
| tPTPTGTQTPt | Single N- and C-terminal D-amino acid | 50-60 |
| tpTPTGTQtpt | Two N- and three C-terminal D-amino acids | 400-600 |
Lowercase letters indicate D-amino acids.
This data demonstrates that in this specific context, D-amino acid substitution at the C-terminus had a negligible effect on binding affinity.[2] However, substitutions at the N-terminus led to a significant decrease in binding affinity, with the IC50 value increasing by more than six-fold.[2] Interestingly, a single D-amino acid at both the N- and C-terminus retained a binding affinity similar to the wild-type peptide.[2]
Experimental Protocols
The determination of binding affinity is a critical step in evaluating the impact of peptide modifications. Two common and powerful techniques for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive ELISA for Peptide-Antibody Binding Affinity
This protocol is adapted from a method used to determine the IC50 values for MUC2 epitope peptides.
A. Solutions and Reagents:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Peptide Solutions: A serial dilution of the synthetic peptides (both L- and D-amino acid containing) in PBS.
-
Primary Antibody: Monoclonal antibody specific to the target peptide.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M H₂SO₄.
B. Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with the target antigen (e.g., the full MUC2 protein) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the primary antibody and 50 µL of the serially diluted peptide solutions to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the peptide concentration. The IC50 value is determined as the concentration of the peptide that produces 50% inhibition of the maximal signal.
Protocol 2: Surface Plasmon Resonance (SPR) for Peptide-Receptor Interaction Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).
A. Materials and Reagents:
-
SPR Instrument: (e.g., Biacore)
-
Sensor Chip: A sensor chip appropriate for immobilizing the receptor (e.g., CM5 chip for amine coupling).
-
Immobilization Buffers: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: A suitable buffer for the interaction analysis (e.g., HBS-EP+ buffer).
-
Receptor Protein: The purified target receptor.
-
Peptide Analytes: The synthetic peptides (both L- and D-amino acid containing) at various concentrations in running buffer.
B. Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the receptor protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently link it to the chip surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide analyte over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing the Impact: Signaling and Experimental Workflows
To conceptualize the role of these modified peptides, diagrams can be used to illustrate either the biological context of their action or the experimental process to evaluate them.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by peptide binding.
Caption: Experimental workflow for a competitive ELISA to determine peptide binding affinity.
References
Comparative Guide to the Analysis of Deletion Sequences in Peptides Synthesized with Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the identification and quantification of deletion sequences in synthetic peptides, with a specific focus on peptides incorporating the Boc-D-Glu-OBzl protected amino acid. Deletion sequences, a common process-related impurity in solid-phase peptide synthesis (SPPS), can impact the safety and efficacy of a peptide therapeutic. Understanding and controlling these impurities is a critical aspect of drug development. This document outlines the underlying causes of deletion sequences, presents supporting experimental data from the analysis of a model peptide, and provides detailed protocols for the analytical techniques employed.
Introduction to Deletion Sequences in Boc-SPPS
In Boc-based solid-phase peptide synthesis (SPPS), the peptide chain is assembled stepwise on a solid support. A key cycle in this process involves the removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group, followed by the coupling of the next Boc-protected amino acid. A deletion sequence, or a (-1) impurity, arises when an amino acid fails to couple to the growing peptide chain. If the unreacted N-terminus is not capped, it can react in the subsequent coupling step, leading to a peptide that is missing one amino acid from its target sequence.
The incorporation of this compound, like other amino acids, is susceptible to incomplete coupling, which is a primary cause of deletion sequences[1]. Factors influencing coupling efficiency include steric hindrance of the amino acid derivative, the choice of coupling reagents, reaction time, and the nature of the peptide sequence itself[2].
Comparative Analysis of a Model Peptide
Data Presentation
Analysis of a synthetic bivalirudin sample by Liquid Chromatography-Mass Spectrometry (LC-MS) revealed the presence of several impurities, including a notable deletion sequence corresponding to the loss of a glutamic acid residue.
| Impurity ID | Observed Mass (Da) | Target Mass (Da) | Mass Difference (Da) | Identification | Mass Error (ppm) |
| Peak 1 | 2049.9467 | 2049.9432 | -129.0426 | Deletion of Glu | 1.71 |
| Peak 2 | 2178.9894 | 2178.9858 | 0 | Bivalirudin (Product) | 1.65 |
| Peak 3 | 2121.9663 | 2121.9644 | -57.0215 | Deletion of Gly | 0.90 |
| Peak 4 | 2160.9764 | 2160.9705 | -18.0106 | Loss of H₂O | 2.73 |
| Peak 5 | 2179.9742 | 2179.9698 | +1.0044 | Deamidation | 2.02 |
Table 1: Peak identification of aged bivalirudin peptide and its major impurities, including a Glu deletion sequence. Data is derived from an analysis using an Agilent 6545XT AdvanceBio LC/Q-TOF[3].
This data clearly demonstrates that the deletion of a glutamic acid residue can be a tangible process-related impurity. The high resolution and accuracy of the mass spectrometry data allow for confident identification of this deletion sequence.
Experimental Protocols
The identification and quantification of deletion sequences heavily rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Reversed-Phase HPLC (RP-HPLC) for Peptide Separation
RP-HPLC is the standard technique for separating peptides based on their hydrophobicity[4].
-
Objective: To separate the target peptide from its impurities, including deletion sequences.
-
Column: Agilent AdvanceBio Peptide Plus, 2.1 × 150 mm, 2.7 µm (or equivalent C18 column suitable for peptide separations).
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes. This needs to be optimized based on the specific peptide's retention characteristics.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
HRMS provides the mass accuracy required to identify impurities based on their mass difference from the target peptide.
-
Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF (or a similar high-resolution mass spectrometer).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Gas: 30 psi.
-
Capillary Voltage: 4,000 V.
-
Mass Range: m/z 100 to 1700 (MS); m/z 50 to 1700 (MS/MS).
-
Data Analysis: The acquired data is processed using software such as Agilent MassHunter BioConfirm. The software can identify peaks and compare their measured masses to the theoretical masses of the target peptide and expected impurities, such as deletion sequences. Tandem MS (MS/MS) can be used to further confirm the sequence of the impurity by fragmentation analysis.
Visualizations
Experimental Workflow for Deletion Sequence Analysis
Caption: Workflow for the analysis of deletion sequences in synthetic peptides.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for impurity profiling.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-Glu-OBzl: A Comprehensive Guide
For researchers and scientists engaged in the intricate processes of drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Glu-OBzl, a protected amino acid derivative. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to observe the following safety and handling protocols. While many Boc-protected amino acids are not classified as hazardous under GHS criteria, prudent handling is always recommended.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before each use and dispose of them properly.
-
Body Protection: A laboratory coat is mandatory to protect against accidental spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to an area with fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all instances of exposure, seek medical attention if symptoms develop or persist.[1]
Spill and Leak Procedures
In the event of a spill, the following steps should be promptly executed:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Contain: Prevent the further spread of the spilled material if it is safe to do so.
-
Collect: Carefully sweep up the solid material, taking care to avoid generating dust. Use non-sparking tools.
-
Package: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.
-
Clean: Thoroughly clean the spill area.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2] The primary and recommended method for disposal is through a licensed chemical waste disposal company.[1]
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other chemical waste streams, such as aqueous, halogenated organic, and reactive wastes, to prevent dangerous reactions.[3]
-
-
Containerization:
-
Collect the waste this compound in a dedicated, chemically compatible container with a secure lid. Plastic containers are often preferred to minimize the risk of breakage.
-
Ensure the container is clean and dry before the initial addition of waste.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" or as directed by your institution's Environmental Health and Safety (EHS) office.
-
The label must include the full chemical name: "this compound" or "(R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(phenylmethoxy)pentanoic acid". Avoid using abbreviations.
-
Indicate the date when the first portion of waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents and acids.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. All hazardous waste must be disposed of through the designated hazardous waste collection program.
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface all chemical labels on the empty container before disposing of it as regular trash.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not available, the table below summarizes general information for similar Boc-protected amino acids.
| Parameter | Value/Information | Source |
| GHS Classification | Not generally classified as hazardous | |
| Storage Temperature | Typically 0 - 8 °C for the pure compound | |
| Waste Segregation | Non-halogenated organic solid | |
| Incompatible Materials | Strong oxidizing agents, strong acids | |
| Spill Cleanup | Use non-sparking tools, avoid dust generation |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-D-Glu-OBzl
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Boc-D-Glu-OBzl (Boc-D-glutamic acid 1-benzyl ester) are paramount for laboratory safety and operational integrity. This guide provides essential, immediate safety protocols, logistical handling procedures, and disposal plans to ensure a safe and efficient workflow.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid powder. The following PPE is recommended based on safety data for this compound and structurally similar chemicals.[1]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder, especially outside of a certified chemical fume hood, to prevent inhalation of dust particles. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Preparation:
-
Designate Handling Area: Establish a specific area for handling the compound, ideally within a chemical fume hood to control dust.
-
Assemble Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.
-
Review Safety Data: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
Weighing and Transfer:
-
Containment: Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Minimize Dust: Use appropriate tools to handle the material and avoid actions that could generate dust clouds.
-
Secure Container: Keep the container tightly closed when not in use.
Dissolving:
-
Controlled Addition: If dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.
-
Gentle Mixing: Agitate the mixture gently until the solid is completely dissolved.
Storage and Disposal Plan
Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and personnel safety.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.[2] Some sources recommend refrigeration.
-
Protect from moisture and atmospheric contaminants.
Disposal: The primary method for the disposal of unused this compound and its containers is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental control regulations is mandatory.
-
Waste Identification: Identify the waste as non-hazardous solid chemical waste.
-
Containerization: Collect waste material in a suitable, labeled, and closed container. Avoid generating dust during collection.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" or "Boc-D-glutamic acid 1-benzyl ester" and indicate that it is "Solid Chemical Waste."
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Manifesting: Provide the waste manifest with the accurate chemical name and quantity.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
